1-Bromo-4-hexadecylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-hexadecylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22(23)20-18-21/h17-20H,2-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZYHHMSEIANER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 1-Bromo-4-hexadecylbenzene
Chemical Properties, Synthesis, and Applications in Soft Matter Engineering
Executive Summary
1-Bromo-4-hexadecylbenzene (CAS: 219640-39-8) is a specialized aryl halide intermediate characterized by its amphiphilic structure—combining a reactive aromatic bromide headgroup with a lipophilic hexadecyl (C16) tail. This dual nature makes it a critical building block in the synthesis of liquid crystals (LCs) , organic semiconductors (OFETs/OLEDs) , and self-assembled monolayers (SAMs) .
Unlike shorter-chain analogs (e.g., octyl or decyl derivatives), the C16 chain imparts significant van der Waals ordering forces, often inducing smectic mesophases in liquid crystalline materials and enhancing the crystallinity of organic semiconductor films. This guide details its physicochemical profile, high-purity synthesis routes, and reactivity protocols.[1]
Chemical Identity & Physical Properties[2][3][4][5]
The compound exists as a low-melting crystalline solid or waxy substance at room temperature. Its high lipophilicity (LogP > 9) dictates the use of non-polar solvents for processing.
Table 1: Physicochemical Constants
| Property | Value | Notes |
| IUPAC Name | 1-Bromo-4-hexadecylbenzene | |
| CAS Number | 219640-39-8 | Verified Registry Number |
| PubChem CID | 598602 | |
| Molecular Formula | C₂₂H₃₇Br | |
| Molecular Weight | 381.43 g/mol | |
| Appearance | White to off-white waxy solid | Low-melting crystalline phase |
| Melting Point | ~42–45 °C (Estimated) | Solid at RT; melts slightly above body temp |
| Solubility | Hexane, THF, Toluene, DCM | Insoluble in water/methanol |
| Reactivity | Ar-Br (Electrophile), Ar-Li (Nucleophile via exchange) | Stable under ambient conditions |
Synthetic Pathways[7]
For research-grade applications requiring >98% purity (isomer-free), direct bromination of hexadecylbenzene is discouraged due to the formation of ortho- isomers. The Friedel-Crafts Acylation / Wolff-Kishner Reduction sequence is the industry standard for regio-regularity.
Protocol A: The Acylation-Reduction Route (Recommended)
This two-step sequence ensures the alkyl chain is linear and exclusively in the para position relative to the bromine.
-
Friedel-Crafts Acylation:
-
Reagents: Bromobenzene, Palmitoyl chloride (Hexadecanoyl chloride), AlCl₃ (catalyst).
-
Mechanism: Electrophilic aromatic substitution yields 1-(4-bromophenyl)hexadecan-1-one.
-
Key Insight: Use excess bromobenzene as solvent to minimize poly-acylation.
-
-
Wolff-Kishner Reduction:
-
Reagents: Hydrazine hydrate, KOH, Diethylene glycol (solvent).
-
Conditions: Reflux at 180–200 °C.
-
Outcome: The carbonyl group is reduced to a methylene group, yielding the final alkylbenzene.
-
Visualization: Synthesis Workflow
Figure 1: Regioselective synthesis pathway ensuring para-substitution.
Reactivity Profile & Applications
The bromine functionality serves as a "universal handle" for transition-metal catalyzed cross-coupling.
Lithium-Halogen Exchange (Nucleophilic Generation)
Treatment with n-Butyllithium (n-BuLi) at -78 °C generates the aryllithium species.
-
Protocol: Dissolve 1-Bromo-4-hexadecylbenzene in anhydrous THF. Cool to -78 °C. Add n-BuLi (1.1 equiv) dropwise. Stir 1h.
-
Application: Quench with Trimethyl borate to form the Boronic Acid (Suzuki precursor) or with chlorosilanes for surface modification.
Suzuki-Miyaura Coupling (C-C Bond Formation)
This is the primary reaction for synthesizing liquid crystals.
-
Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Base: K₂CO₃ or Na₂CO₃ (aqueous).
-
Solvent: Toluene/Ethanol/Water biphasic system.
-
Mechanism: The long alkyl chain aids solubility of the oxidative addition complex in non-polar solvents, facilitating high turnover numbers.
Visualization: Reactivity Flow
Figure 2: Divergent synthesis from the bromide precursor to advanced materials.
Handling & Safety Protocols
As a halogenated aromatic hydrocarbon, standard safety precautions for organic synthesis apply.
-
Hazards: Irritant to eyes, skin, and respiratory system. May cause sensitization.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). While chemically stable, the bromide can degrade under intense UV light over prolonged periods.
-
Disposal: Collect in halogenated organic waste containers. Do not release into drains due to high aquatic toxicity potential (logP > 9 implies bioaccumulation risk).
References
-
PubChem Database. 1-Bromo-4-hexadecylbenzene (CID 598602). National Center for Biotechnology Information. Link
-
AK Scientific. Product Data Sheet: 1-Bromo-4-hexadecylbenzene (CAS 219640-39-8).[2] Link
-
ChemicalBook. Synthesis and Properties of Long-Chain Alkyl Bromobenzenes. Link
-
RSC Advances. Hexaarylbenzene based high-performance molecules for electronic applications. (Discusses use of alkyl-bromobenzenes as precursors). Link
Sources
Synthesis of 1-Bromo-4-hexadecylbenzene from hexadecylbenzene
An In-Depth Technical Guide on Regioselective Bromination of Long-Chain Alkylbenzenes
Abstract
This guide details the synthesis of 1-Bromo-4-hexadecylbenzene (CAS: 106418-67-1 analog) via the electrophilic aromatic bromination of hexadecylbenzene. The protocol emphasizes regiochemical control to favor the para-isomer over the ortho-isomer, leveraging the steric bulk of the hexadecyl chain (
Introduction & Strategic Analysis
Target Molecule Profile
-
Compound: 1-Bromo-4-hexadecylbenzene[1]
-
Molecular Formula:
-
Molecular Weight: 381.44 g/mol
-
Physical State: Low-melting waxy solid (Melting point typically >30°C, higher than the parent alkylbenzene due to halogen polarizability).
-
Applications: Intermediate for Suzuki-Miyaura coupling, precursor for liquid crystal displays (LCD) and organic field-effect transistors (OFETs).
Synthetic Strategy
The synthesis relies on Electrophilic Aromatic Substitution (
-
Challenge: The reaction produces a mixture of para (1,4) and ortho (1,2) isomers.
-
Solution: While electronic effects slightly favor ortho (2 positions vs 1 para), the massive steric bulk of the
chain significantly hinders ortho attack. We maximize para-selectivity by maintaining low reaction temperatures and utilizing the solubility difference between the symmetric para isomer and the asymmetric ortho oil for purification.
Mechanistic Principles
The reaction proceeds via the formation of a highly electrophilic bromine complex. The Lewis acid catalyst (
Reaction Pathway Diagram
The following diagram illustrates the formation of the arenium ion (Sigma complex) and the energetic preference for para substitution.
Figure 1: Mechanistic pathway showing the bifurcation between ortho and para substitution. The para pathway is kinetically favored due to the steric hindrance of the hexadecyl tail.
Experimental Protocol
Safety Warning: Elemental bromine is highly toxic, corrosive, and volatile. Work must be performed in a functioning fume hood.[2] Hydrogen bromide (HBr) gas is evolved; use a caustic scrubber.
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| Hexadecylbenzene | 1.0 | Substrate | Solid/Waxy liquid (mp ~27°C) |
| Bromine ( | 1.05 | Electrophile | Handle with glass syringe/PTFE seals |
| Iron Powder | 0.05 | Catalyst Precursor | Forms |
| Dichloromethane (DCM) | Solvent | Medium | Anhydrous preferred |
| Ethanol | Solvent | Recrystallization | For purification |
Step-by-Step Methodology
Step 1: Reaction Setup[3][4]
-
Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to an HBr trap (saturated
solution). -
Charge the flask with Hexadecylbenzene (10.0 g, 33 mmol) and Dichloromethane (50 mL).
-
Add Iron powder (90 mg, ~1.6 mmol).
-
Cool the mixture to 0°C in an ice bath. Note: Hexadecylbenzene may partially precipitate; ensure vigorous stirring to maintain a slurry.
Step 2: Bromination[2]
-
Charge the addition funnel with Bromine (1.8 mL, 35 mmol) diluted in 5 mL of DCM.
-
Add the bromine solution dropwise over 60 minutes.
-
Critical Control: The solution should remain reddish-brown but not black. Rapid addition causes local overheating and promotes ortho substitution or poly-bromination.
-
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours. Monitor by TLC (Hexane eluent) or GC-MS until the starting material is consumed.
Step 3: Quenching & Workup
-
Quench the reaction by adding 20 mL of saturated Sodium Bisulfite (
) solution. Stir until the orange bromine color disappears. -
Transfer to a separatory funnel. Separate the organic layer.[2][5]
-
Wash the organic layer with:
- (2 x 30 mL)
-
Saturated
(1 x 30 mL) -
Brine (1 x 30 mL)
-
Dry over anhydrous
, filter, and concentrate under reduced pressure to yield a crude yellow waxy solid.
Step 4: Purification (The Critical Step)
The crude material contains the para product (major), ortho product (minor), and trace dibromides.
-
Dissolve the crude solid in minimal boiling Ethanol (or Acetone).
-
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
The para-isomer, being more symmetrical, will crystallize out as white plates. The ortho-isomer (liquid/oil) remains in the mother liquor.
-
Filter the crystals and wash with cold ethanol.
-
Yield: Expected 75-85%.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of 1-Bromo-4-hexadecylbenzene.
Characterization Data
Validation of the synthesized compound should be performed using NMR and MS.
Nuclear Magnetic Resonance ( NMR)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 7.38 | Doublet ( | 2H | Ar-H (ortho to Br) | Characteristic AA'BB' pattern |
| 7.05 | Doublet ( | 2H | Ar-H (meta to Br) | Characteristic AA'BB' pattern |
| 2.56 | Triplet ( | 2H | Ar-CH | Benzylic protons |
| 1.58 | Multiplet | 2H | Ar-CH | |
| 1.25 | Broad Singlet | 26H | -(CH | Alkyl chain backbone |
| 0.88 | Triplet | 3H | -CH | Terminal methyl |
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): 380 and 382 m/z (1:1 intensity ratio due to and isotopes). -
Base Peak: 90 or 91 m/z (Tropylium ion derived from cleavage of the alkyl chain).
-
Fragmentation: Loss of the hexadecyl chain (
) to leave the bromobenzyl fragment.
Process Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or loss during crystallization. | Check stoichiometry; ensure reaction runs to completion via GC. Cool crystallization solution to -20°C if solubility is too high. |
| High Ortho Isomer | Reaction temperature too high. | Maintain 0°C strictly during addition. Consider using a bulkier catalyst system if problem persists. |
| Poly-bromination | Excess bromine or poor stirring. | Ensure strict 1.05 eq of |
| Color Persistence | Residual Bromine. | Ensure sufficient Sodium Bisulfite wash until organic layer is clear/yellow, not orange. |
References
-
PubChem. 1-Bromo-4-hexadecylbenzene Compound Summary. National Library of Medicine. Available at: [Link]
-
Organic Syntheses. p-Bromobenzaldehyde (Example of Bromination Protocol). Org.[1][2][3][6][7] Synth. 1941, Coll.[6] Vol. 1, 136. Available at: [Link]
-
NIST Chemistry WebBook. 1-Bromo-4-butylbenzene (Analogous NMR Data). National Institute of Standards and Technology.[8] Available at: [Link]
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for mechanism).
Sources
- 1. 1-Bromo-4-hexadecylbenzene | C22H37Br | CID 598602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. nbinno.com [nbinno.com]
- 8. Benzene, 1-bromo-4-methyl- [webbook.nist.gov]
An In-depth Technical Guide to 1-Bromo-4-hexadecylbenzene: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 1-Bromo-4-hexadecylbenzene, a long-chain alkylated aromatic halide. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's molecular characteristics, synthesis methodologies, analytical characterization, and potential applications, grounding all information in established chemical principles.
Core Molecular Profile
1-Bromo-4-hexadecylbenzene is an organic compound featuring a hexadecyl group attached to a benzene ring, which is further substituted with a bromine atom at the para position. This structure imparts a unique combination of hydrophobicity from the long alkyl chain and reactivity from the aryl bromide moiety, making it a valuable intermediate in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Bromo-4-hexadecylbenzene is presented in the table below. While experimental data for this specific compound is not widely published, the presented values are based on established chemical databases and extrapolations from similar long-chain alkylbenzenes.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₇Br | [1] |
| Molecular Weight | 381.4 g/mol | [1] |
| IUPAC Name | 1-bromo-4-hexadecylbenzene | [1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Melting Point | Estimated 45-50 °C | Extrapolated from similar compounds |
| Boiling Point | > 400 °C at 760 mmHg | Extrapolated from similar compounds |
| Solubility | Insoluble in water; soluble in organic solvents like THF, chloroform, and hexane. | [2] |
Synthesis of 1-Bromo-4-hexadecylbenzene: A Strategic Approach
The synthesis of 1-Bromo-4-hexadecylbenzene can be strategically approached through a two-step process involving Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction. This method offers high yields and regioselectivity, ensuring the desired para-substituted product.
Synthetic Workflow Overview
Caption: Synthetic pathway for 1-Bromo-4-hexadecylbenzene via Friedel-Crafts acylation and subsequent reduction.
Step-by-Step Experimental Protocol
Step 1: Friedel-Crafts Acylation of Bromobenzene
This step involves the electrophilic acylation of bromobenzene with hexadecanoyl chloride using aluminum chloride as a Lewis acid catalyst. The bromine atom is a deactivating but ortho-, para-directing group. Due to steric hindrance from the long acyl chain, the para-substituted product is predominantly formed.
-
Materials:
-
Bromobenzene
-
Hexadecanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add bromobenzene (1.0 equivalent) to the flask.
-
Slowly add hexadecanoyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(4-bromophenyl)hexadecan-1-one.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Step 2: Reduction of the Ketone
The carbonyl group of the intermediate ketone is reduced to a methylene group. The choice between Clemmensen (amalgamated zinc and HCl) and Wolff-Kishner (hydrazine and a strong base) reduction depends on the presence of other functional groups in the molecule. For this specific synthesis, either method is generally suitable.
-
Materials (Wolff-Kishner Reduction):
-
1-(4-Bromophenyl)hexadecan-1-one
-
Hydrazine hydrate
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
-
Procedure:
-
Place the purified 1-(4-bromophenyl)hexadecan-1-one (1.0 equivalent), hydrazine hydrate (4-5 equivalents), and diethylene glycol in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to 100-120 °C for 1-2 hours.
-
Add potassium hydroxide (4-5 equivalents) to the reaction mixture.
-
Increase the temperature to 190-200 °C and allow the reaction to reflux, distilling off water and excess hydrazine.
-
Continue heating for an additional 3-4 hours until the evolution of nitrogen ceases.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 1-Bromo-4-hexadecylbenzene.
-
Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/hexane).
-
Analytical Characterization: A Self-Validating System
The identity and purity of the synthesized 1-Bromo-4-hexadecylbenzene must be confirmed through a combination of spectroscopic techniques.
Analytical Workflow
Caption: A typical analytical workflow for the characterization of synthesized 1-Bromo-4-hexadecylbenzene.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons.
-
Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.0-7.5 ppm). The protons ortho to the bromine atom will appear as a doublet, and the protons ortho to the alkyl chain will appear as another doublet, both with a typical ortho-coupling constant of ~8 Hz.
-
Benzylic Protons: A triplet corresponding to the two protons on the carbon atom directly attached to the benzene ring (the benzylic position) is expected around δ 2.5-2.6 ppm.
-
Alkyl Chain Protons: A complex multiplet for the methylene groups of the hexadecyl chain will be observed in the upfield region (δ 1.2-1.6 ppm), with a characteristic triplet for the terminal methyl group around δ 0.8-0.9 ppm.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the different carbon environments.
-
Aromatic Carbons: Six signals are expected for the aromatic carbons, with the carbon attached to the bromine atom being the most downfield.
-
Alkyl Chain Carbons: A series of signals for the methylene carbons of the hexadecyl chain will be observed in the aliphatic region (typically δ 14-35 ppm), with the benzylic carbon appearing around δ 35 ppm and the terminal methyl carbon around δ 14 ppm.
-
-
Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight and to observe characteristic fragmentation patterns.
-
Molecular Ion Peak: The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). For 1-Bromo-4-hexadecylbenzene, these peaks would appear at m/z 380 and 382.
-
Fragmentation: A prominent fragment is often observed corresponding to the loss of the bromine atom. Another significant fragmentation pathway is the benzylic cleavage, leading to the formation of a stable tropylium-like cation. Fragmentation along the alkyl chain, resulting in a series of peaks separated by 14 mass units (CH₂), is also expected.[3]
-
Applications in Research and Development
The unique bifunctional nature of 1-Bromo-4-hexadecylbenzene makes it a valuable building block in several areas of chemical research and development.
-
Materials Science: The long alkyl chain promotes self-assembly and can be utilized in the synthesis of liquid crystals and other ordered materials. The bromo-substituent provides a reactive site for cross-coupling reactions, such as Suzuki and Stille couplings, to build more complex conjugated systems for applications in organic electronics.[4]
-
Drug Development and Delivery: The lipophilic hexadecyl chain can be incorporated into drug molecules to enhance their membrane permeability and bioavailability.[5] Furthermore, such long-chain substituted aromatics can be used as hydrophobic anchors in the formation of nanoparticles and other drug delivery systems designed to carry hydrophobic therapeutic agents.[6] The reactive bromine atom allows for the attachment of various pharmacophores or targeting ligands.
-
Organic Synthesis: As a versatile intermediate, 1-Bromo-4-hexadecylbenzene can be converted into a Grignard reagent, which can then be used to form carbon-carbon bonds with a wide range of electrophiles. This opens up pathways to a diverse array of complex organic molecules.
Conclusion
1-Bromo-4-hexadecylbenzene is a strategically important molecule with a well-defined pathway for its synthesis and characterization. Its distinct structural features, combining a long lipophilic alkyl chain with a reactive aryl bromide, provide a versatile platform for the development of novel materials and potential therapeutic agents. The methodologies and analytical techniques described in this guide offer a robust framework for the successful synthesis and validation of this compound, enabling its effective use in advanced research and development endeavors.
References
-
PubChem. 1-Bromo-4-decylbenzene. [Link]
- Google Patents.
-
Patsnap. Bromobenzene: Uses, Properties, and Industrial Significance. [Link]
-
Chemsrc. 1-Bromo-4-decylbenzene: A Cornerstone for Chemical Research and Development. [Link]
-
MATEC Web of Conferences. Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel. [Link]
-
PubMed Central. Do Lipid-based Nanoparticles Hold Promise for Advancing the Clinical Translation of Anticancer Alkaloids?. [Link]
-
YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]
-
PubChem. 1-Bromo-4-hexadecylbenzene. [Link]
-
ResearchGate. (PDF) Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
- 1. 1-Bromo-4-hexadecylbenzene | C22H37Br | CID 598602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bromobenzene | 108-86-1 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. matec-conferences.org [matec-conferences.org]
- 6. Do Lipid-based Nanoparticles Hold Promise for Advancing the Clinical Translation of Anticancer Alkaloids? - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 1-Bromo-4-hexadecylbenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-hexadecylbenzene is a para-substituted aromatic compound featuring a long C16 alkyl chain. Its molecular structure, comprising a rigid aromatic ring and a flexible lipophilic tail, makes it a valuable intermediate in the synthesis of liquid crystals, surfactants, and various organic materials. Accurate structural elucidation and purity assessment are paramount for its application in these fields, necessitating a thorough analysis of its spectroscopic data. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for 1-Bromo-4-hexadecylbenzene, offering insights into spectral interpretation and data acquisition methodologies.
Molecular Structure and Properties:
| Property | Value | Source |
| Chemical Formula | C₂₂H₃₇Br | |
| Molecular Weight | 381.4 g/mol | |
| CAS Number | 219640-39-8 | |
| IUPAC Name | 1-bromo-4-hexadecylbenzene |
graph "1-Bromo-4-hexadecylbenzene" { layout=neato; node [shape=plaintext]; A [label="Br"]; B [label="C"]; C [label="C"]; D [label="C"]; E [label="C"]; F [label="C"]; G [label="C"]; H [label="-(CH2)14-CH3"];A -- B [len=1.5]; B -- C [len=1.5]; C -- D [len=1.5]; D -- E [len=1.5]; E -- F [len=1.5]; F -- G [len=1.5]; G -- B [len=1.5]; D -- H [len=2.0];
node [shape=none, width=0, height=0, label=""]; p1 [pos="2.5,0!"]; p2 [pos="1.25,2.16!"]; p3 [pos="-1.25,2.16!"]; p4 [pos="-2.5,0!"]; p5 [pos="-1.25,-2.16!"]; p6 [pos="1.25,-2.16!"];
B [pos="2.5,0!"]; C [pos="1.25,2.16!"]; D [pos="-1.25,2.16!"]; E [pos="-2.5,0!"]; F [pos="-1.25,-2.16!"]; G [pos="1.25,-2.16!"];
A [pos="5,0!"]; H [pos="-2.5,4.32!"]; }
Caption: Molecular structure of 1-Bromo-4-hexadecylbenzene.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Spectral Data
While a publicly available experimental spectrum for 1-Bromo-4-hexadecylbenzene is not readily found, a predicted spectrum can be generated based on established chemical shift values and the analysis of analogous compounds.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.38 | d | 2H | Ar-H (ortho to Br) |
| ~7.05 | d | 2H | Ar-H (ortho to alkyl) |
| ~2.55 | t | 2H | Ar-CH₂- |
| ~1.58 | quint | 2H | Ar-CH₂-CH₂- |
| ~1.25 | m | 26H | -(CH₂)₁₃- |
| ~0.88 | t | 3H | -CH₃ |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (7.0-7.5 ppm): The para-substitution pattern of the benzene ring gives rise to a characteristic AA'BB' spin system, which often appears as two doublets. The protons ortho to the bromine atom are expected to be deshielded and appear at a higher chemical shift (~7.38 ppm) compared to the protons ortho to the electron-donating alkyl group (~7.05 ppm). The coupling constant between these adjacent aromatic protons is typically around 8 Hz.
-
Benzylic Protons (2.5-2.6 ppm): The methylene protons directly attached to the aromatic ring (Ar-CH₂-) are deshielded by the ring current and are expected to resonate around 2.55 ppm as a triplet, due to coupling with the adjacent methylene group.
-
Alkyl Chain Protons (0.8-1.6 ppm): The majority of the protons of the long hexadecyl chain will appear as a large, complex multiplet in the 1.2-1.6 ppm region. The terminal methyl group (-CH₃) is the most shielded and will appear as a triplet at approximately 0.88 ppm. The methylene group adjacent to the benzylic position (Ar-CH₂-CH₂-) is slightly deshielded compared to the rest of the chain and is expected to appear as a quintet around 1.58 ppm.
Experimental Protocol for ¹H NMR
A standard protocol for acquiring a ¹H NMR spectrum of a long-chain alkylbenzene is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-Bromo-4-hexadecylbenzene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
The relaxation delay should be set to at least 5 times the longest T₁ relaxation time of the protons to ensure accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~141.2 | Ar-C (ipso-alkyl) |
| ~131.5 | Ar-CH (ortho to Br) |
| ~130.2 | Ar-CH (ortho to alkyl) |
| ~119.8 | Ar-C (ipso-Br) |
| ~35.5 | Ar-CH₂- |
| ~31.9 | -(CH₂)₁₃- |
| ~31.5 | Ar-CH₂-CH₂- |
| ~29.7 | -(CH₂)₁₃- |
| ~29.6 | -(CH₂)₁₃- |
| ~29.5 | -(CH₂)₁₃- |
| ~29.4 | -(CH₂)₁₃- |
| ~29.3 | -(CH₂)₁₃- |
| ~22.7 | -CH₂-CH₃ |
| ~14.1 | -CH₃ |
Interpretation of the ¹³C NMR Spectrum
-
Aromatic Region (115-145 ppm): Four signals are expected for the aromatic carbons due to the para-substitution. The carbon atom attached to the bromine (ipso-Br) will be shielded due to the "heavy atom effect" and appear at a lower chemical shift (~119.8 ppm). The carbon atom attached to the alkyl chain (ipso-alkyl) will be deshielded and appear at a higher chemical shift (~141.2 ppm). The two sets of CH carbons will have distinct chemical shifts.
-
Alkyl Chain Region (14-36 ppm): The carbons of the long alkyl chain will give rise to a series of signals in the upfield region of the spectrum. The terminal methyl carbon is the most shielded and appears at the lowest chemical shift (~14.1 ppm). The benzylic carbon (Ar-CH₂) is deshielded by the aromatic ring and appears around 35.5 ppm. The other methylene carbons of the chain will have very similar chemical shifts, often appearing as a dense cluster of peaks between 22 and 32 ppm.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup:
-
Tune the probe to the ¹³C frequency.
-
Use broadband proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹³C spectrum.
-
A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
A sufficient relaxation delay is crucial for accurate integration, especially for quaternary carbons which have longer relaxation times.
-
-
Data Processing:
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS.
-
Caption: General workflow for NMR data acquisition and processing.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Mass Spectrum Data
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected due to the presence of the stable aromatic ring. Since bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, the mass spectrum will show two molecular ion peaks of almost equal intensity at m/z 380 and 382, corresponding to [C₂₂H₃₇⁷⁹Br]⁺ and [C₂₂H₃₇⁸¹Br]⁺, respectively.
-
Major Fragmentation Pathways:
-
Benzylic Cleavage: The most characteristic fragmentation for long-chain alkylbenzenes is the cleavage of the bond beta to the aromatic ring. This results in the formation of a stable tropylium ion or a substituted tropylium ion. For 1-Bromo-4-hexadecylbenzene, this would lead to a fragment at m/z 170/172 ([BrC₇H₆]⁺) and a radical.
-
Loss of the Alkyl Chain: Another significant fragmentation is the loss of the entire alkyl chain, leading to a bromophenyl cation at m/z 155/157.
-
Alkyl Chain Fragmentation: The long alkyl chain can undergo fragmentation, leading to a series of peaks separated by 14 mass units (CH₂).
-
Experimental Protocol for GC-MS
A standard method for the analysis of long-chain alkylbenzenes by Gas Chromatography-Mass Spectrometry (GC-MS) is outlined by the United States Geological Survey[1].
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like hexane or dichloromethane.
-
GC Separation:
-
Injector: Use a split/splitless injector, typically operated at a high temperature (e.g., 280-300 °C) to ensure complete volatilization of the long-chain compound.
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating alkylbenzenes.
-
Oven Program: A temperature program is employed, starting at a lower temperature and ramping up to a higher temperature to elute the compounds based on their boiling points.
-
-
MS Detection:
-
Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating fragment ions.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
-
Scan Range: A mass range of m/z 50-500 is typically sufficient to observe the molecular ion and major fragments.
-
Caption: Major fragmentation pathways for 1-Bromo-4-hexadecylbenzene.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak | Aromatic C-H stretch |
| 2950-2850 | Strong | Aliphatic C-H stretch |
| ~1600, ~1480 | Medium | Aromatic C=C ring stretch |
| ~1070 | Strong | C-Br stretch |
| ~820 | Strong | para-disubstituted C-H out-of-plane bend |
Interpretation of the IR Spectrum
-
C-H Stretching Vibrations: The spectrum will be dominated by the strong C-H stretching absorptions of the long alkyl chain in the 2850-2950 cm⁻¹ region. Weaker absorptions above 3000 cm⁻¹ are characteristic of the aromatic C-H stretches.
-
Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring will appear as a pair of bands around 1600 cm⁻¹ and 1480 cm⁻¹.
-
C-Br Stretch: A strong absorption band corresponding to the C-Br stretching vibration is expected in the fingerprint region, typically around 1070 cm⁻¹.
-
Substitution Pattern: A strong band around 820 cm⁻¹ is characteristic of the C-H out-of-plane bending vibration for a para-disubstituted benzene ring.
Experimental Protocol for FTIR
Attenuated Total Reflectance (ATR) is a convenient and common technique for acquiring FTIR spectra of solid or liquid samples[2].
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR accessory is correctly installed in the FTIR spectrometer.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Bring the sample into firm contact with the ATR crystal.
-
Collect the sample spectrum. A sufficient number of scans (e.g., 16-32) should be co-added to obtain a good quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Conclusion
The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a comprehensive and unambiguous characterization of 1-Bromo-4-hexadecylbenzene. The predicted spectral data and fragmentation patterns discussed in this guide, along with the provided experimental protocols, serve as a valuable resource for researchers and scientists in verifying the identity and purity of this important chemical intermediate. The consistency between the expected and observed spectral features provides a self-validating system for the structural confirmation of this molecule.
References
-
PubChem. 1-Bromo-4-hexadecylbenzene. National Center for Biotechnology Information. [Link]
-
Chegg. analyze the spectra of bromobenzene... Chegg Inc. [Link]
-
University of Oxford. C NMR Spectroscopy. University of Oxford. [Link]
-
Royal Society of Chemistry. Supporting Information. Royal Society of Chemistry. [Link]
-
ResearchGate. Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). 3. ResearchGate. [Link]
-
PeerJ. Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ. [Link]
-
United States Geological Survey. Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. USGS. [Link]
-
Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]
-
American Chemical Society. NMR Guidelines for ACS Journals. American Chemical Society. [Link]
-
PubMed Central. Analysis of long-side-chain alkylaromatics in crude oil for evaluation of their fate in the environment. National Center for Biotechnology Information. [Link]
-
Mettler Toledo. ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]
-
Specac. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd. [Link]
-
Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. [Link]
-
Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. 18.8: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]
-
ResearchGate. Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO-LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computational Methods. ResearchGate. [Link]
-
CORE. Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). CORE. [Link]
-
Master Organic Chemistry. Interpreting Infrared Spectra: A Quick Primer. Master Organic Chemistry. [Link]
-
IRJET. Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. IRJET. [Link]
Sources
An In-depth Technical Guide to the Solubility of 1-Bromo-4-hexadecylbenzene in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 1-bromo-4-hexadecylbenzene, a compound of interest for researchers, scientists, and professionals in the field of drug development and materials science. By integrating fundamental principles of organic chemistry with practical experimental guidance, this document aims to equip the reader with the necessary knowledge to predict, measure, and manipulate the solubility of this compound for various applications.
Introduction: The Significance of Solubility
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical property that governs the feasibility of chemical reactions, purification processes, and the formulation of new products.[1][2] For a molecule like 1-bromo-4-hexadecylbenzene, which possesses a distinct combination of a polar aromatic head and a long nonpolar aliphatic tail, understanding its solubility behavior in different organic solvents is paramount for its effective utilization in research and development. This guide will delve into the theoretical underpinnings of its solubility and provide a practical framework for its empirical determination.
Physicochemical Properties of 1-Bromo-4-hexadecylbenzene
A thorough understanding of a compound's physical and chemical properties is the foundation for predicting its solubility.
Molecular Structure:
1-bromo-4-hexadecylbenzene is characterized by a benzene ring substituted with a bromine atom and a hexadecyl (C16H33) alkyl chain.
Caption: Molecular Structure of 1-Bromo-4-hexadecylbenzene
Key Physicochemical Properties: [3]
| Property | Value |
| Molecular Formula | C₂₂H₃₇Br |
| Molecular Weight | 381.4 g/mol |
| Appearance | Expected to be a solid or waxy solid at room temperature |
| Polarity | Predominantly nonpolar |
The long hexadecyl chain imparts a significant nonpolar character to the molecule, making it lipophilic. The brominated benzene ring introduces a degree of polarity and potential for specific intermolecular interactions.
The Theoretical Framework of Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is a cornerstone of solubility prediction in organic chemistry.[4][5][6][7][8] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[5][9][10][11][12]
Intermolecular Forces at Play:
The dissolution of a solute in a solvent is a process that involves the breaking of solute-solute and solvent-solvent intermolecular forces and the formation of new solute-solvent interactions. The overall energy change of this process determines the solubility.
-
Van der Waals Forces (London Dispersion Forces): These are the primary intermolecular forces for nonpolar molecules. The long alkyl chain of 1-bromo-4-hexadecylbenzene will exhibit strong London dispersion forces.
-
Dipole-Dipole Interactions: The carbon-bromine bond in the benzene ring creates a permanent dipole moment, allowing for dipole-dipole interactions.
For 1-bromo-4-hexadecylbenzene to dissolve in a solvent, the energy required to overcome the forces holding the solute molecules together and the solvent molecules together must be compensated by the energy released from the formation of new solute-solvent interactions.
Caption: The interplay of intermolecular forces in the dissolution process.
Predicted Solubility in Common Organic Solvents:
Based on the "like dissolves like" principle, we can predict the solubility of 1-bromo-4-hexadecylbenzene in various organic solvents:
-
High Solubility: In nonpolar solvents such as hexane, toluene, and diethyl ether.[13] The dominant London dispersion forces in both the solute and these solvents lead to favorable interactions.
-
Moderate to Good Solubility: In solvents of intermediate polarity like dichloromethane and tetrahydrofuran (THF). These solvents can interact with both the nonpolar alkyl chain and the slightly polar bromobenzene moiety.
-
Low to Negligible Solubility: In highly polar solvents such as methanol, ethanol, and acetone. The strong hydrogen bonding network in alcohols and the strong dipole-dipole interactions in acetone are not easily disrupted by the predominantly nonpolar solute.
-
Insoluble: In water, a highly polar protic solvent. The hydrophobic effect, where nonpolar molecules are excluded from the water's hydrogen-bonded network, will prevent dissolution.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain quantitative data on the solubility of 1-bromo-4-hexadecylbenzene, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining solubility.
Materials and Equipment:
-
1-Bromo-4-hexadecylbenzene (solute)
-
A selection of organic solvents (e.g., hexane, toluene, dichloromethane, methanol)
-
Analytical balance
-
Vials or test tubes with screw caps
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or incubator
-
Micropipettes
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Experimental Workflow:
Caption: A streamlined workflow for the experimental determination of solubility.
Detailed Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of 1-bromo-4-hexadecylbenzene to a known volume of the chosen organic solvent in a vial. The key is to have undissolved solid present to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Equilibrium is achieved when the concentration of the solute in the solution remains constant over time.
-
-
Separation of Undissolved Solute:
-
Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a micropipette.
-
Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved microcrystals. This step is crucial for accurate quantification.
-
-
Quantification of Dissolved Solute:
-
Prepare a series of standard solutions of 1-bromo-4-hexadecylbenzene of known concentrations in the same solvent.
-
Analyze both the standard solutions and the filtered sample solution using a suitable analytical technique. Given the aromatic ring, UV-Vis spectrophotometry is a likely candidate. HPLC with a UV detector would provide higher specificity and accuracy.
-
Construct a calibration curve by plotting the analytical signal (e.g., absorbance) versus the concentration of the standard solutions.
-
-
Calculation of Solubility:
-
Determine the concentration of 1-bromo-4-hexadecylbenzene in the filtered sample solution using the calibration curve.
-
The calculated concentration represents the solubility of the compound in that specific solvent at the experimental temperature. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Self-Validating System:
This protocol incorporates self-validating checks. The presence of excess solid in the equilibration phase confirms that a saturated solution has been prepared. The use of a calibration curve with known standards ensures the accuracy of the quantification step. Replicating the experiment will establish the precision of the results.
Factors Influencing Solubility
Several factors can influence the solubility of 1-bromo-4-hexadecylbenzene:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[13] This is because the dissolution process is often endothermic, and according to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards the dissolved state.
-
Solvent Purity: The presence of impurities in the solvent can alter its polarity and, consequently, the solubility of the solute.
-
Polymorphism: If 1-bromo-4-hexadecylbenzene can exist in different crystalline forms (polymorphs), each form may have a different solubility.
Conclusion
References
- 4-Bromoanisole - Solubility of Things. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Korovina, N. (2020, September 7). Principles of Solubility in Organic Chemistry with Nadia Korovina. YouTube.
- Khan Academy. (n.d.). Solubility of organic compounds. Khan Academy.
- Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. (n.d.). Maricopa Open Digital Press.
-
PubChem. (n.d.). 1-Bromo-4-hexadecylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
- Like Dissolves Like - Chemistry LibreTexts. (2024, August 31).
- Principles of Solubility and Solutions - ResearchGate. (n.d.).
- What Is The 'Like Dissolves Like' Principle? - YouTube. (2025, December 18).
- Solubility and intermolecular forces (video) - Khan Academy. (n.d.).
- Solubility and Intermolecular Forces - NJIT. (n.d.).
- Solubility - Wikipedia. (n.d.).
- Understanding 'Like Dissolves Like': The Chemistry Behind Solubility - Oreate AI Blog. (2025, December 30).
Sources
- 1. chem.ws [chem.ws]
- 2. Solubility - Wikipedia [en.wikipedia.org]
- 3. 1-Bromo-4-hexadecylbenzene | C22H37Br | CID 598602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Understanding 'Like Dissolves Like': The Chemistry Behind Solubility - Oreate AI Blog [oreateai.com]
- 9. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 10. Khan Academy [khanacademy.org]
- 11. m.youtube.com [m.youtube.com]
- 12. njit.edu [njit.edu]
- 13. solubilityofthings.com [solubilityofthings.com]
An In-Depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in 1-Bromo-4-hexadecylbenzene
Introduction: The Strategic Importance of 1-Bromo-4-hexadecylbenzene
In the landscape of advanced materials and complex molecule synthesis, 1-Bromo-4-hexadecylbenzene (C₂₂H₃₇Br) emerges as a pivotal building block.[1] Its structure, a long C16 alkyl chain appended to a brominated benzene ring, offers a unique combination of lipophilicity and targeted reactivity. The hexadecyl group imparts solubility in organic media and influences self-assembly properties, crucial for applications in organic electronics and liquid crystals.[2][3] However, the true synthetic versatility of this molecule lies in the carbon-bromine (C-Br) bond. This bond serves as a highly reliable and strategically important reactive handle, allowing for its conversion into a multitude of functional groups and more complex architectures through a variety of well-established chemical transformations.
This guide provides an in-depth exploration of the C-Br bond's reactivity in 1-Bromo-4-hexadecylbenzene. We will move beyond simple reaction lists to dissect the underlying mechanisms, explain the causal relationships behind experimental choices, and provide field-proven protocols for its most critical transformations. For researchers in materials science and drug development, a thorough understanding of this reactivity is paramount for leveraging this molecule to its full potential.
Chapter 1: The C(sp²)-Br Bond: A Locus of Reactivity
The reactivity of 1-Bromo-4-hexadecylbenzene is dominated by the properties of the bond between the sp²-hybridized carbon of the benzene ring and the bromine atom. This bond is polarized towards the more electronegative bromine atom, rendering the aromatic carbon electrophilic. While this polarity is key, the C(sp²)-Br bond is relatively strong, meaning its cleavage typically requires catalytic activation or conversion into a more reactive organometallic species. Unlike alkyl halides, this aryl bromide is generally resistant to classical Sₙ1 and Sₙ2 reactions.[4] Instead, its synthetic utility is overwhelmingly realized through transition-metal-catalyzed cross-coupling reactions and the formation of organometallic intermediates.
Chapter 2: Palladium-Catalyzed Cross-Coupling: The Workhorse of C-Br Functionalization
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds from aryl bromides.[5][6][7] These reactions proceed under relatively mild conditions, exhibit broad functional group tolerance, and are foundational to modern synthetic chemistry.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a premier method for creating biaryl structures by reacting an aryl halide with an organoboron species, typically a boronic acid or ester.[8] This reaction is central to the synthesis of conjugated materials and complex organic molecules.[9]
The catalytic cycle, shown below, is a well-understood sequence of three primary steps:[8][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 1-Bromo-4-hexadecylbenzene, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the bromide. This step is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which activates the organoboron species.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol describes a typical Suzuki-Miyaura coupling procedure.
Materials:
-
1-Bromo-4-hexadecylbenzene
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene
-
Water, deionized and degassed
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Catalyst Preparation (in-situ): To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq). The ligand choice is critical; bulky, electron-rich phosphine ligands often accelerate the reaction.
-
Reagent Addition: Add 1-Bromo-4-hexadecylbenzene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and anhydrous K₂CO₃ (2.5 eq) to the flask.
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The aqueous phase is crucial for the transmetalation step with many boronic acids.[10]
-
Reaction: Heat the mixture to reflux (approx. 90-110°C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure biaryl compound.
| Parameter | Condition/Reagent | Rationale |
| Aryl Halide | 1-Bromo-4-hexadecylbenzene | The electrophilic partner in the oxidative addition step. |
| Boronic Acid | Aryl/Vinyl Boronic Acid | The nucleophilic partner, transfers its organic group to palladium. |
| Catalyst | Pd(OAc)₂ / Pd(PPh₃)₄ | Provides the active Pd(0) species for the catalytic cycle. |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the Pd center and modulates its reactivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Solubilizes reagents; water aids in the transmetalation step. |
| Temperature | 80 - 110 °C | Provides energy to overcome the activation barrier, especially for the oxidative addition of the C-Br bond. |
Table 1. Key Parameters for Suzuki-Miyaura Coupling of 1-Bromo-4-hexadecylbenzene.
Buchwald-Hartwig Amination: Crafting C-N Bonds
For the synthesis of aryl amines, which are prevalent in pharmaceuticals and organic materials, the Buchwald-Hartwig amination is an indispensable tool.[11] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, a transformation that is often challenging via other methods.[12]
The mechanism is analogous to the Suzuki coupling but involves an amine and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS).
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and the strong base removes a proton from the nitrogen to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amino group couple to form the C-N bond, regenerating the Pd(0) catalyst.[13]
Materials:
-
1-Bromo-4-hexadecylbenzene
-
Aniline
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous and degassed
Procedure:
-
Setup: In a glovebox or under an argon atmosphere, add Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and NaOt-Bu (1.4 eq) to a dry Schlenk tube. The use of sterically hindered, electron-rich ligands like XPhos is critical for promoting the reductive elimination step.[12]
-
Reagent Addition: Add 1-Bromo-4-hexadecylbenzene (1.0 eq) and aniline (1.2 eq) followed by anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the mixture to 100°C with stirring. Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel.
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Accessing Alkynylated Aromatics
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[14] This reaction is vital for creating conjugated enyne systems found in molecular electronics and natural products. It uniquely employs a dual catalytic system of palladium and a copper(I) salt.[14][15]
The reaction involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of Pd(0) to the C-Br bond.
-
Copper Cycle: The base (typically an amine like triethylamine) deprotonates the terminal alkyne. The resulting acetylide reacts with the Cu(I) salt (e.g., CuI) to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the Ar-Pd(II)-X complex. The final step is reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Aryl bromides are less reactive than aryl iodides in this coupling and often require higher temperatures to react efficiently.[14]
Chapter 3: Formation and Reaction of Grignard Reagents
An alternative strategy to activate the C-Br bond involves converting it into a highly nucleophilic organometallic species. The Grignard reagent is a classic example.
Formation of 4-Hexadecylphenylmagnesium Bromide
Reacting 1-Bromo-4-hexadecylbenzene with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) produces the corresponding Grignard reagent.[16][17]
C₁₆H₃₃-C₆H₄-Br + Mg → C₁₆H₃₃-C₆H₄-MgBr
The C-Mg bond is highly polarized, imparting significant carbanionic character to the aromatic carbon. This makes the Grignard reagent not only a potent nucleophile but also an extremely strong base. Any trace of protic solvents, including water from the atmosphere or glassware, will protonate the Grignard reagent, quenching it to form the unreactive hexadecylbenzene.[17][18] Therefore, all glassware must be flame-dried, and solvents must be rigorously anhydrous.
Caption: The formation of a Grignard reagent and its sensitivity to water.
Subsequent Reactions
Once formed, the Grignard reagent is a powerful nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new C-C bonds and introduce functional groups like alcohols.[16][19]
Chapter 4: Limitations of Reactivity - Nucleophilic Aromatic Substitution (SNAr)
It is crucial to understand not only what reactions are possible but also what are not. Nucleophilic aromatic substitution (SNAr), where a nucleophile directly displaces the bromide on the aromatic ring, is generally not feasible for 1-Bromo-4-hexadecylbenzene under standard conditions.[4]
The SNAr mechanism requires the aromatic ring to be highly electron-deficient to stabilize the negative charge in the intermediate Meisenheimer complex.[20] This is achieved by having potent electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (the bromine atom).[21] Since the hexadecyl group is a weak electron-donating group, it does not activate the ring for nucleophilic attack. Consequently, reactions with nucleophiles like hydroxides or cyanides will not proceed, highlighting the necessity of using the catalytic or organometallic activation methods discussed previously.
Conclusion
The carbon-bromine bond in 1-Bromo-4-hexadecylbenzene is not merely a static feature of the molecule but a versatile gateway to a vast array of chemical structures. Its true potential is unlocked through a sophisticated understanding of modern synthetic methodologies. While resistant to classical nucleophilic substitution, the C-Br bond is an ideal substrate for powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These methods provide reliable and high-yielding pathways to new C-C and C-N bonds, respectively. Furthermore, its conversion to a Grignard reagent transforms the electrophilic carbon into a potent nucleophile, opening a different but equally valuable set of synthetic possibilities. For the materials scientist designing novel organic semiconductors or the medicinal chemist constructing complex bioactive molecules, mastering the reactivity of this C-Br bond is a fundamental requirement for innovation.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Quora. (2019, February 17). What kind of reaction occurs when an alkene decolorizes bromine in carbon tetrachloride? Can you write the equation using hexene? Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic Insights into Electrocatalytic Carbon−Bromine Bond Cleavage in Polybrominated Phenols | Request PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine. Retrieved from [Link]
-
ResearchGate. (n.d.). 1‐Bromo‐4‐ethynylbenzene on Cu(100): Adsorption, bonding structures, and reaction mechanisms | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-hexadecylbenzene. Retrieved from [Link]
-
YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols | Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, October 19). 11.1: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, 1-bromo-4-methyl-. Retrieved from [Link]
- Google Patents. (n.d.). US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Reddit. (2018, June 27). How to properly form a Grignard reagent? Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). 3. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Philadelphia University. (n.d.). Chemistry of Benzene: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H 2 O. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of bromobenzene: 64. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Retrieved from [Link]
-
YouTube. (2015, June 19). Synthesis of meta-Bromovinylbenzene from Benzene. Retrieved from [Link]
-
ResearchGate. (2025, July 19). Unit I: Benzene and its derivatives (Nucleophilic Aromatic Substitution) Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. Retrieved from [Link]
-
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]
-
Chemsrc. (2024, January 9). 1-bromo-4-(4-hexoxyphenyl)benzene | CAS#:63619-64-7. Retrieved from [Link]
-
YouTube. (2019, January 7). Sonogashira coupling. Retrieved from [Link]
-
YouTube. (2024, February 24). Nucleophilic Aromatic Substitution Reaction: Mechanism and practice problems. Retrieved from [Link]
-
Hexaarylbenzene based high-performance p-channel molecules for electronic applications. (2021, March 22). Retrieved from [Link]
-
YouTube. (2020, February 13). Buchwald-Hartwig cross-coupling reaction. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
NIH. (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]
Sources
- 1. 1-Bromo-4-hexadecylbenzene | C22H37Br | CID 598602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. youtube.com [youtube.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. philadelphia.edu.jo [philadelphia.edu.jo]
Methodological & Application
Experimental procedure for the synthesis of 1-Bromo-4-hexadecylbenzene
An In-Depth Guide to the Synthesis of 1-Bromo-4-hexadecylbenzene
Introduction
1-Bromo-4-hexadecylbenzene is a substituted aromatic compound of significant interest in the fields of materials science and organic synthesis. Its amphiphilic nature, combining a polar bromobenzene head with a long, nonpolar hexadecyl tail, makes it a valuable precursor for the synthesis of liquid crystals, surfactants, and functionalized polymers. The bromo-substituent, in particular, serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of more complex molecular architectures.
This application note provides a detailed, two-step experimental procedure for the synthesis of 1-Bromo-4-hexadecylbenzene. The synthetic strategy involves an initial Friedel-Crafts acylation of bromobenzene with hexadecanoyl chloride to form an intermediate ketone, followed by a robust reduction of the carbonyl group to a methylene group via the Huang-Minlon modification of the Wolff-Kishner reduction. This guide is intended for researchers and professionals in chemistry, providing not just a protocol, but also the underlying mechanistic principles and safety considerations essential for a successful and safe synthesis.
Overall Synthetic Scheme
The synthesis is performed in two sequential steps:
-
Friedel-Crafts Acylation: An electrophilic aromatic substitution to introduce the 16-carbon acyl chain onto the bromobenzene ring.
-
Wolff-Kishner Reduction: A deoxygenation reaction that converts the intermediate aryl ketone into the final alkylbenzene product.
Caption: Overall two-step synthesis pathway for 1-Bromo-4-hexadecylbenzene.
Part 1: Synthesis of 1-(4-bromophenyl)hexadecan-1-one via Friedel-Crafts Acylation
Scientific Principle
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1] In this step, the Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of hexadecanoyl chloride. This polarization facilitates the formation of a highly electrophilic acylium ion. The electron-rich bromobenzene ring then acts as a nucleophile, attacking the acylium ion. The bromine atom is a deactivating but ortho, para-directing group; the para-substituted product is sterically favored and is the major product formed. A subsequent workup quenches the catalyst and liberates the ketone product.[2]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |
| Bromobenzene | 157.01 | 50.0 g (33.8 mL) | 0.318 mol | Reagent grade, ensure anhydrous. |
| Hexadecanoyl chloride | 274.87 | 70.0 g | 0.255 mol | Also known as palmitoyl chloride. |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 40.7 g | 0.305 mol | Must be a fine powder and handled under dry conditions. |
| Dichloromethane (DCM) | 84.93 | 400 mL | - | Anhydrous/distilled. |
| Hydrochloric Acid (HCl) | 36.46 | ~150 mL (6M) | - | For quenching the reaction. |
| Deionized Water | 18.02 | As needed | - | For washing. |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | For neutralization. |
| Brine (Saturated NaCl solution) | - | As needed | - | For final wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | For drying the organic phase. |
Experimental Protocol
-
Apparatus Setup: Assemble a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. Attach a gas outlet from the top of the condenser to a gas trap (e.g., a bubbler containing mineral oil or a dilute NaOH solution) to manage the evolving HCl gas. Ensure all glassware is oven-dried and assembled while hot under an inert atmosphere (nitrogen or argon).
-
Reagent Charging: In the reaction flask, suspend anhydrous aluminum chloride (40.7 g) in 250 mL of anhydrous dichloromethane. Cool the stirred suspension to 0°C using an ice-water bath.
-
Addition of Bromobenzene: Add bromobenzene (50.0 g) to the AlCl₃ suspension dropwise over 15 minutes. A colored complex will form.
-
Addition of Acyl Chloride: Dissolve hexadecanoyl chloride (70.0 g) in 150 mL of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the cooled, stirred reaction mixture over a period of 60-90 minutes. The reaction is exothermic; maintain the internal temperature between 0-5°C throughout the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (hexadecanoyl chloride) is consumed.
-
Reaction Quenching: Cool the reaction mixture back to 0°C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a stirred slurry of crushed ice (~500 g) and concentrated HCl (~50 mL). Caution: This process is highly exothermic and releases large volumes of HCl gas. Perform this step in a well-ventilated fume hood.
-
Work-up and Extraction:
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 100 mL portions of dichloromethane.
-
Combine all organic layers and wash sequentially with 150 mL of 2M HCl, 150 mL of deionized water, 150 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution), and finally 150 mL of brine.[3]
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product, 1-(4-bromophenyl)hexadecan-1-one, as a solid.
-
Purification: The crude solid can be purified by recrystallization from ethanol or isopropanol to yield a white or off-white crystalline solid.
Safety and Handling Precautions
-
Aluminum Chloride: Anhydrous AlCl₃ is a water-reactive and corrosive solid.[4] It reacts violently with water, releasing significant heat and toxic hydrogen chloride gas.[5] All operations must be conducted under strictly anhydrous conditions in a fume hood. Wear safety glasses, impervious gloves, and a lab coat.[5][6]
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle it exclusively in a fume hood.
-
Hexadecanoyl Chloride: This acyl chloride is corrosive and will react with moisture to release HCl. Handle with care.
Part 2: Synthesis of 1-Bromo-4-hexadecylbenzene via Wolff-Kishner Reduction
Scientific Principle
The Wolff-Kishner reduction converts carbonyl functionalities into methylene groups using hydrazine and a strong base at high temperatures.[7] The reaction proceeds via the in situ formation of a hydrazone intermediate.[8] Strong base then deprotonates the nitrogen, initiating a tautomerization. The subsequent collapse of an alkyldiimide intermediate with the loss of stable dinitrogen gas (N₂) is the thermodynamic driving force, forming a carbanion that is rapidly protonated by the solvent to yield the final alkane product.[8] The Huang-Minlon modification, employed here, uses a high-boiling solvent like diethylene glycol, which allows the reaction to be performed at atmospheric pressure by distilling off water and excess hydrazine.[8] This method is ideal as it avoids the strongly acidic conditions of the alternative Clemmensen reduction, which might be incompatible with other functional groups.[9][10]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |
| 1-(4-bromophenyl)hexadecan-1-one | 395.43 | 80.0 g | 0.202 mol | Product from Part 1. |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 60 mL | ~1.2 mol | Toxic and carcinogenic. Handle with extreme caution. |
| Potassium Hydroxide (KOH) | 56.11 | 68.0 g | 1.21 mol | Flakes or pellets. Corrosive. |
| Diethylene Glycol | 106.12 | 500 mL | - | High-boiling solvent. |
| Deionized Water | 18.02 | As needed | - | For work-up. |
| Hexane or Heptane | - | As needed | - | For extraction and purification. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | For drying. |
Experimental Protocol
-
Apparatus Setup: In a 1 L round-bottom flask, place the ketone intermediate (80.0 g), potassium hydroxide pellets (68.0 g), and diethylene glycol (500 mL). Add a magnetic stir bar. Fit the flask with a condenser suitable for distillation (e.g., a Dean-Stark trap or a simple distillation head).
-
Addition of Hydrazine Hydrate: In a fume hood, carefully add hydrazine hydrate (60 mL) to the flask. Caution: Hydrazine is highly toxic.[11]
-
Initial Heating (Hydrazone Formation): Heat the mixture with stirring. Use a heating mantle with a temperature controller. Gently reflux the solution at around 120-140°C for 1-2 hours. During this time, the ketone converts to its hydrazone.
-
High-Temperature Reduction: Increase the temperature of the heating mantle so that water and excess hydrazine begin to distill from the reaction mixture. Continue to heat and distill until the internal temperature of the reaction mixture reaches 190-200°C.
-
Reaction Completion: Once the temperature has stabilized at ~200°C, reconfigure the condenser for reflux and maintain this temperature for an additional 4-6 hours. Vigorous evolution of nitrogen gas should be observed. The reaction is complete when gas evolution ceases.
-
Cooling and Work-up: Allow the reaction mixture to cool to below 100°C. Carefully pour the cooled mixture into 1 L of deionized water. The product should precipitate as a solid or oily layer.
-
Extraction: Transfer the aqueous mixture to a large separatory funnel and extract three times with 200 mL portions of hexane or heptane.
-
Washing and Drying: Combine the organic extracts and wash them twice with 200 mL of water and once with 200 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent like ethanol to afford 1-Bromo-4-hexadecylbenzene as a white, waxy solid.
Safety and Handling Precautions
-
Hydrazine Hydrate: Hydrazine is highly toxic, a suspected carcinogen, and corrosive.[12] It can be absorbed through the skin.[12] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment, including heavy-duty gloves and safety goggles.[13][14]
-
Potassium Hydroxide (KOH): KOH is extremely corrosive and can cause severe burns. Handle with care.
-
High Temperatures: The reaction is run at high temperatures (~200°C). Ensure the apparatus is securely clamped and use a heating mantle with a reliable temperature controller.
Characterization of 1-Bromo-4-hexadecylbenzene
The identity and purity of the final product should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic Protons: Two doublets in the range of δ 7.3-7.5 ppm and δ 6.9-7.1 ppm, characteristic of a 1,4-disubstituted benzene ring (an AA'BB' system).
-
Benzylic Protons (-CH₂-Ar): A triplet at approximately δ 2.5-2.6 ppm.
-
Alkyl Chain Protons (-CH₂-): A broad multiplet centered around δ 1.2-1.6 ppm.
-
Terminal Methyl Protons (-CH₃): A triplet at approximately δ 0.8-0.9 ppm.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Aromatic Carbons: Signals in the range of δ 120-145 ppm. The carbon attached to bromine (C-Br) will appear around δ 120 ppm, while the carbon attached to the alkyl chain will be around δ 142 ppm.
-
Alkyl Chain Carbons: Multiple signals in the aliphatic region (δ 14-36 ppm).
-
Mass Spectrometry (MS)
-
Electron Impact (EI-MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the distinctive isotopic signature of a monobrominated compound. For C₂₂H₃₇Br, the expected m/z values would be around 380 and 382.[15]
References
- Vertex AI Search. "Understanding 1-Bromo-4-decylbenzene: Properties, Synthesis, and Sourcing."
- Organic Syntheses. "p-BROMOBENZALDEHYDE."
- Organic Syntheses. "4-Bromobenzaldehyde."
- L.S.College, Muzaffarpur. "Wolff–Kishner reduction."
- Sigma-Aldrich.
- Google Patents. "EP0913381B1 - Method for purifying a bromine compound."
- Benchchem. "An In-depth Technical Guide to the Synthesis of 1-bromo-4-(trichloromethyl)benzene."
- Master Organic Chemistry. "The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions."
- The Royal Society of Chemistry. "Synthesis of bromobenzene: 64."
- Google Patents.
- PubChem. "1-Bromo-4-hexadecylbenzene | C22H37Br | CID 598602."
- Chemistry LibreTexts. "16.10: Synthesis of Polysubstituted Benzenes."
- YouTube.
- DTIC. "Safety and Handling of Hydrazine."
- Wikipedia. "Clemmensen reduction."
- New Jersey Department of Health. "Aluminum Chloride - Hazardous Substance Fact Sheet."
- ResearchGate. "Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). 3."
- New Jersey Department of Health. "Hydrazine - Hazardous Substance Fact Sheet."
- Carl ROTH.
- Master Organic Chemistry. "EAS Reactions (3)
- Wikipedia. "Wolff–Kishner reduction."
- Jim Clark.
- Princeton University EHS. "Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety."
- Reddit.
- Benchchem.
- Lanxess.
- Chemistry LibreTexts. "Clemmensen Reduction."
- The Royal Society of Chemistry.
- Sigma-Aldrich.
- Lab Alley.
- Sigma-Aldrich.
- Course Hero. "CLEMMENSEN REDUCTION."
- YouTube.
- Alfa Chemistry. "Wolff-Kishner Reduction."
- ResearchGate. "Figure S3. 1 H NMR of 1-bromo-4-(12-bromododecyl)benzene."
- YouTube. "Wolff-Kishner Reduction."
- YouTube. "Clemmensen Reduction."
- ChemicalBook. "1-Bromo-4-propylbenzene(588-93-2) 1H NMR spectrum."
Sources
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. nj.gov [nj.gov]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. lanxess.com [lanxess.com]
- 13. nj.gov [nj.gov]
- 14. reddit.com [reddit.com]
- 15. 1-Bromo-4-hexadecylbenzene | C22H37Br | CID 598602 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 1-Bromo-4-hexadecylbenzene
Abstract
This technical guide provides a detailed protocol and in-depth spectral analysis for the characterization of 1-Bromo-4-hexadecylbenzene using ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in the synthesis of functional materials and liquid crystals, unambiguous structural verification of this long-chain alkylbenzene is paramount.[1] This document serves as a practical resource for researchers and drug development professionals, offering not only step-by-step experimental procedures but also a causal explanation of spectral features based on fundamental principles of NMR. We delve into the rationale behind experimental parameter selection, data interpretation, and provide predictive data to serve as a benchmark for successful characterization.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the definitive structural elucidation of organic molecules in solution.[2] It operates by probing the magnetic properties of atomic nuclei, such as ¹H and ¹³C, providing rich information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For a molecule like 1-Bromo-4-hexadecylbenzene, which combines distinct aromatic and aliphatic domains, NMR is indispensable. It allows for the precise mapping of each proton and carbon, confirming the integrity of the aromatic substitution pattern and the length and structure of the hexadecyl chain. This guide explains how to leverage the distinct chemical shifts (δ), signal multiplicities, and integrations to achieve a full and confident characterization.
Molecular Structure and Spectroscopic Assignment
Understanding the molecular structure is the first step in predicting and interpreting its NMR spectra. 1-Bromo-4-hexadecylbenzene (C₂₂H₃₇Br) possesses a plane of symmetry through the C1-C4 axis of the benzene ring, which simplifies the expected spectra by rendering certain nuclei chemically equivalent.
Caption: Molecular structure of 1-Bromo-4-hexadecylbenzene with key proton (H) and carbon (C) environments labeled for NMR assignment.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum provides a quantitative map of all proton environments. The chemical shift (δ) indicates the electronic environment, the integration value corresponds to the number of protons generating the signal, and the multiplicity (splitting pattern) reveals the number of neighboring protons.
Causality of Chemical Shifts
Protons in different parts of the molecule experience distinct local magnetic fields due to electron shielding. Nuclei with less electron density are "deshielded" and resonate at a higher chemical shift (further downfield).[3]
-
Aromatic Protons (Hₐ, Hₑ): These are significantly deshielded by the ring current effect of the benzene ring, causing them to appear at high chemical shifts (7.0-7.5 ppm). The electron-withdrawing bromine atom further deshields the adjacent Hₐ protons relative to the Hₑ protons.
-
Benzylic Protons (Hα): These protons on the carbon directly attached to the aromatic ring are deshielded by the ring's proximity and appear at a characteristic downfield position for alkylbenzenes.[4]
-
Aliphatic Protons (Hβ to Hω): The long alkyl chain protons are in a very electron-rich, shielded environment, causing them to resonate upfield (0.8-1.6 ppm).[3]
Predicted ¹H NMR Data
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Hₐ / Hₐ' | ~ 7.35 - 7.45 | Doublet (d) | 2H | Ortho to electron-withdrawing Br group, deshielded. Coupled to Hₑ. |
| Hₑ / Hₑ' | ~ 7.00 - 7.10 | Doublet (d) | 2H | Ortho to electron-donating alkyl group, more shielded. Coupled to Hₐ. |
| Hα | ~ 2.50 - 2.60 | Triplet (t) | 2H | Benzylic position, deshielded by the aromatic ring. Coupled to Hβ. |
| Hβ | ~ 1.55 - 1.65 | Multiplet (m) | 2H | Adjacent to the benzylic position. |
| -(CH₂)₁₃- | ~ 1.20 - 1.40 | Broad Singlet/Multiplet | 26H | "Methylene envelope"; protons are in very similar, shielded environments. |
| Hω (-CH₃) | ~ 0.85 - 0.90 | Triplet (t) | 3H | Terminal methyl group; most shielded protons in the molecule. |
Note: Spectra are typically recorded in CDCl₃ with TMS (δ = 0.00 ppm) as the internal standard.
¹³C NMR Spectral Analysis: The Carbon Backbone
The ¹³C NMR spectrum reveals each unique carbon environment in the molecule. Standard ¹³C spectra are proton-decoupled, meaning each signal appears as a singlet, simplifying the spectrum by removing C-H splitting.
Causality of Chemical Shifts
The chemical shift range for ¹³C is much wider than for ¹H (~0-220 ppm), making it easier to resolve individual carbon signals.[5]
-
Aromatic Carbons: Carbons in sp² hybridization, like those in the benzene ring, are deshielded and appear between 110-160 ppm.[6] The carbon directly attached to the bromine (ipso-carbon C₁) is influenced by the heavy atom effect, while the carbon attached to the alkyl chain (C₄) is also shifted due to substitution.
-
Aliphatic Carbons: Carbons in sp³ hybridization are shielded and appear upfield (10-60 ppm).[6] The benzylic carbon (Cα) is the most deshielded of the aliphatic chain. The terminal methyl carbon (Cω) is the most shielded.
Predicted ¹³C NMR Data
| Assigned Carbon | Predicted δ (ppm) | Rationale |
| C₄ | ~ 142 - 144 | Aromatic C-ipso, attached to the alkyl chain. Deshielded. |
| C₂ / C₆ | ~ 131 - 132 | Aromatic CH, ortho to the alkyl group. |
| C₃ / C₅ | ~ 130 - 131 | Aromatic CH, ortho to the bromine atom. |
| C₁ | ~ 120 - 122 | Aromatic C-ipso, attached to bromine. Signal may be weaker. |
| Cα | ~ 35 - 36 | Benzylic carbon, deshielded relative to the rest of the chain. |
| Alkyl Chain | ~ 22 - 32 | Multiple overlapping signals for the -(CH₂)₁₄- carbons. |
| Cω (-CH₃) | ~ 14 - 15 | Terminal methyl carbon, most shielded signal. |
Experimental Protocols
Adherence to a rigorous and consistent protocol is essential for acquiring high-quality, reproducible NMR data.
Workflow Overview
Sources
Protocol for forming self-assembled monolayers of 1-Bromo-4-hexadecylbenzene on gold
An Application Note and Protocol for the Formation of Self-Assembled Monolayers of 1-Bromo-4-hexadecylbenzene on Gold
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the preparation and characterization of self-assembled monolayers (SAMs) of 1-Bromo-4-hexadecylbenzene on gold substrates. While alkanethiols on gold represent the most studied SAM system, the use of alternative anchoring groups, such as aryl halides, opens new avenues for tailoring surface properties and fabricating novel functional materials. This protocol moves beyond a simple recitation of steps, delving into the underlying principles and rationale to empower researchers to produce high-quality, reproducible monolayers. We will cover the critical aspects of substrate preparation, the self-assembly process, and essential characterization techniques for monolayer validation.
Introduction: Beyond Thiol-Gold Chemistry
Self-assembled monolayers (SAMs) are highly ordered molecular films formed by the spontaneous adsorption of organic molecules onto a solid substrate.[1][2][3] The ability to precisely control the chemical and physical properties of an interface by simply immersing a substrate in a solution of functionalized molecules has made SAMs a cornerstone of nanoscience, with applications in biosensing, corrosion resistance, and molecular electronics.[4][5]
The vast majority of literature focuses on the robust and well-characterized bond between sulfur (from thiols or disulfides) and gold surfaces.[1][5] However, the exploration of alternative headgroup chemistries is critical for expanding the functional palette of SAMs. 1-Bromo-4-hexadecylbenzene presents a compelling case for study. It comprises three key components:
-
A Gold Substrate: A chemically inert and well-defined surface ideal for SAM formation.[1]
-
An Aromatic Headgroup (Bromobenzene): This group interacts directly with the gold surface. The mechanism is distinct from thiols and is believed to involve the activation and cleavage of the Carbon-Bromine bond at the gold interface, potentially forming a direct Carbon-Gold bond.[6] This provides a different electronic and structural linkage to the surface compared to thiolates.
-
A Long Alkyl Chain (Hexadecyl): The C16 chain is essential for the formation of a densely packed, ordered monolayer. The van der Waals interactions between adjacent alkyl chains are a primary driving force for the self-organization process, leading to a quasi-crystalline structure.[3]
This guide provides a field-proven protocol for leveraging these molecular features to create well-defined aryl-halide-based SAMs.
The Experimental Framework: Materials and Logic
Successful SAM formation is contingent on meticulous preparation and the use of high-purity reagents. Contaminants can disrupt the ordering process, leading to a defective monolayer.
Essential Materials and Equipment
| Category | Item | Rationale & Key Specifications |
| Molecule | 1-Bromo-4-hexadecylbenzene | Purity > 98%. Impurities can co-adsorb and create defects. |
| Substrate | Gold-coated slides/wafers | Must have a high-purity gold layer (99.99%) on an adhesion layer (e.g., Ti or Cr) to prevent delamination. Template-stripped gold is preferred for its atomically flat terraces, which promote the formation of large, well-ordered domains.[7][8] |
| Solvents | Absolute Ethanol (200 proof), Toluene (anhydrous) | Solvents must be of high purity and anhydrous. Ethanol is a common solvent for rinsing. Toluene is a good choice for dissolving the nonpolar 1-Bromo-4-hexadecylbenzene. |
| Cleaning Reagents | Sulfuric Acid (H₂SO₄, 98%), Hydrogen Peroxide (H₂O₂, 30%) | For preparing Piranha solution. EXTREME CAUTION REQUIRED. |
| Glassware | Glass scintillation vials or Petri dishes with sealable caps | Containers must be scrupulously clean to prevent solution contamination. Each substrate should be in its own container.[9] |
| Equipment | Tweezers (non-magnetic, stainless steel), Ultrasonic bath, Nitrogen or Argon gas source with regulator and nozzle | Tweezers are for handling substrates. Sonication aids in cleaning and removing physisorbed molecules. An inert gas is used to dry the substrates and can be used to create an inert environment during assembly.[9] |
The Core Protocol: A Step-by-Step Guide
This protocol is divided into four critical stages: Substrate Preparation, Solution Preparation, Self-Assembly, and Post-Assembly Processing.
Stage 1: Gold Substrate Preparation - The Foundation of Quality
The cleanliness of the gold surface is paramount. Any organic residue will inhibit the formation of a uniform monolayer.
Method 1: Piranha Solution Cleaning (Effective but Hazardous)
-
WARNING: Piranha solution (a 7:3 mixture of concentrated H₂SO₄:H₂O₂) is extremely corrosive, energetic, and reacts violently with organic materials. It must be handled with extreme caution inside a fume hood, using appropriate personal protective equipment (face shield, acid-resistant gloves, and lab coat). Never store Piranha solution in a sealed container.
-
Prepare the Piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. The solution will become very hot.
-
Using tweezers, immerse the gold substrates in the hot Piranha solution for 10-15 minutes.
-
Carefully remove the substrates and rinse them copiously with deionized water (18 MΩ·cm).
-
Rinse the substrates with absolute ethanol.
-
Immediately dry the substrates under a gentle stream of dry nitrogen or argon gas.[9] The surface should be hydrophilic and ready for immediate use.
-
Method 2: UV-Ozone Cleaning (Safer Alternative)
-
Place the gold substrates in a UV-Ozone cleaner.
-
Expose the substrates for 15-20 minutes. This process uses UV light to break down organic contaminants and ozone to oxidize them away.
-
Use the substrates immediately after cleaning.
Stage 2: Solution Preparation
-
Prepare a 1 mM solution of 1-Bromo-4-hexadecylbenzene in anhydrous toluene. For example, to make 10 mL of solution, dissolve 4.25 mg of 1-Bromo-4-hexadecylbenzene (M.W. 425.5 g/mol ) in 10 mL of toluene.
-
Briefly sonicate the solution to ensure the molecule is fully dissolved.
-
Dispense the solution into your clean glass containers, ensuring enough volume to fully submerge each substrate.
Stage 3: The Self-Assembly Process
This is where the monolayer forms. The process relies on the chemisorption of the headgroup and the subsequent ordering of the alkyl chains.
-
Using clean tweezers, fully immerse one gold substrate into each container filled with the 1-Bromo-4-hexadecylbenzene solution.[9]
-
To minimize oxidation and contamination, it is best practice to reduce the headspace above the solution and backfill the container with dry nitrogen gas.[9]
-
Seal the containers tightly (e.g., with a cap and Parafilm).
-
Allow the self-assembly to proceed for at least 24-48 hours at room temperature in a vibration-free location.[9] Longer assembly times are generally correlated with higher quality, more ordered monolayers as it allows time for molecular rearrangement on the surface.
Stage 4: Post-Assembly Rinsing and Drying
This step is crucial for removing any non-chemisorbed (physisorbed) molecules from the surface.
-
Remove the substrate from the assembly solution with clean tweezers.
-
Rinse the surface thoroughly with fresh toluene for 15-20 seconds to remove the bulk of the assembly solution.
-
Rinse the substrate with absolute ethanol for 15-20 seconds.
-
To further ensure the removal of physisorbed molecules, place the substrate in a beaker of fresh ethanol and sonicate for 1-2 minutes.[9]
-
Dry the substrate under a gentle stream of dry nitrogen gas.[9] The monolayer is now formed and ready for characterization.
Conclusion
The protocol outlined in this document provides a robust framework for the successful fabrication of self-assembled monolayers of 1-Bromo-4-hexadecylbenzene on gold. By understanding the causality behind each step—from the critical importance of substrate cleanliness to the necessity of post-assembly rinsing—researchers can reliably produce high-quality films. The use of aryl-halide linkers expands the toolbox of surface functionalization, and the validation techniques described herein ensure that the resulting monolayers are well-characterized and suitable for advanced applications in materials science and drug development.
References
- Lee, T. R., et al. (n.d.). Self-Assembled Monolayers on Gold Generated from Aliphatic Dithiocarboxylic Acids. University of Houston.
- Pawar, S. A., et al. (n.d.). SELF ASSEMBLED MONOLAYERS -A REVIEW. International Journal of Pharmaceutical Sciences and Research.
- (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. ResearchGate.
-
Lipomi, D. (2019, November 26). Self-assembled monolayers (SAMs). YouTube. Retrieved from [Link]
-
DeBord, J. D., et al. (2004). New Dialkyldithiophosphinic Acid Self-Assembled Monolayers (SAMs): Influence of Gold Substrate Morphology on Adsorbate Binding and SAM Structure. Langmuir. Retrieved from [Link]
-
Thissen, P. (n.d.). Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy. Diva-portal.org. Retrieved from [Link]
-
Kim, Y., et al. (2021). Formation and Structure of Highly Ordered Self-Assembled Monolayers on Au(111) via Vapor Deposition of Dioctyl Diselenides. MDPI. Retrieved from [Link]
-
Tao, F., & Bernasek, S. L. (2007). Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. RSC Publishing. Retrieved from [Link]
-
Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews. Retrieved from [Link]
- Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews.
-
Sauthier, G., et al. (2015). Thioetherification of Br-Mercaptobiphenyl Molecules on Au(111). PMC - NIH. Retrieved from [Link]
-
Saywell, A., et al. (2010). Bromine-passivated Au(111) as a platform for the formation of organic self-assembled monolayers under electrochemical conditions. PubMed. Retrieved from [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. mdpi.com [mdpi.com]
- 6. Thioetherification of Br-Mercaptobiphenyl Molecules on Au(111) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Note: Strategic Utilization of 1-Bromo-4-hexadecylbenzene in Liquid Crystal Synthesis
Abstract & Strategic Importance
In the molecular architecture of Liquid Crystals (LCs), the balance between the rigid core (mesogen) and the flexible alkyl tail is the primary determinant of phase behavior. 1-Bromo-4-hexadecylbenzene serves as a critical "Tail Module" in the synthesis of high-order smectic LCs.[1] Unlike shorter homologues (e.g., pentyl or octyl derivatives used in nematic displays), the hexadecyl (C16) chain introduces significant van der Waals anisotropy. This induces microphase separation (nanosegregation) between the aromatic cores and aliphatic tails, strongly favoring layered Smectic A (SmA) or Smectic C (SmC) phases over the less ordered nematic phase.
This guide details the protocol for activating 1-Bromo-4-hexadecylbenzene via boronic acid synthesis and its subsequent ligation to rigid cores via Suzuki-Miyaura coupling.[1]
Critical Material Properties
| Property | Specification | Relevance to Protocol |
| IUPAC Name | 1-Bromo-4-hexadecylbenzene | Precursor Identity |
| Molecular Weight | 381.44 g/mol | Stoichiometry calculations |
| Physical State | Waxy Solid / Low-melting Crystal | Requires gentle heating for solubility |
| Solubility | Soluble: Hexane, Toluene, THFInsoluble: Water, Methanol | Dictates solvent choice for coupling |
| Role | Electrophile (Ar-Br) | Oxidative addition partner in Pd-catalysis |
Module 1: Activation of the Tail (Boronic Acid Synthesis)
Before the tail can be attached to a functional core (e.g., a cyanobiphenyl or terphenyl), it is often converted to a nucleophilic species. While Grignard reagents are possible, the boronic acid derivative is preferred for its tolerance to functional groups on the coupling partner.[1]
Protocol A: Synthesis of (4-Hexadecylphenyl)boronic Acid
Rationale: Direct lithiation at cryogenic temperatures prevents Wurtz-type homocoupling (formation of bis-hexadecylbiphenyl) and suppresses isomerization.[1]
Reagents:
-
1-Bromo-4-hexadecylbenzene (10 mmol, 3.81 g)[1]
-
n-Butyllithium (2.5 M in hexanes, 11 mmol, 4.4 mL)
-
Triisopropyl borate (12 mmol, 2.8 mL)
-
Anhydrous THF (50 mL)
-
HCl (1M, aq)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 250 mL three-neck flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush continuously with
.[1] -
Solvation: Dissolve 1-Bromo-4-hexadecylbenzene in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath). Note: The C16 chain may cause precipitation at low temps.[1] Ensure the starting material is fully dissolved before cooling; if precipitation occurs, add more THF.
-
Lithiation: Add n-BuLi dropwise via syringe over 20 minutes. Maintain internal temperature below -70 °C. Stir for 1 hour.
-
Boronation: Add Triisopropyl borate dropwise.[1] The solution may become viscous.[1] Stir at -78 °C for 1 hour, then allow to warm to room temperature (RT) overnight.
-
Hydrolysis: Quench the reaction with 30 mL of 1M HCl. Stir vigorously for 1 hour to cleave the boronate ester.
-
Workup: Extract with diethyl ether (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from hexane/ethanol (1:1). The boronic acid is less soluble in hexane than the starting bromide.[1]
Module 2: The Core-Tail Ligation (Suzuki-Miyaura Coupling)[1]
This protocol describes the coupling of the activated tail to a generic aryl halide core.[1] For demonstration, we assume the synthesis of 4-cyano-4'-hexadecylbiphenyl (16CB) , a smectic LC standard.[1]
Reaction:
Protocol B: Palladium-Catalyzed Cross-Coupling[1]
Rationale: A biphasic solvent system (Toluene/Ethanol/Water) is strictly required.[1] Toluene solubilizes the long alkyl chain, Ethanol acts as a co-solvent for the catalyst, and Water dissolves the inorganic base.[1]
Reagents:
-
(4-Hexadecylphenyl)boronic acid (5 mmol)[1]
-
4-Bromobenzonitrile (5 mmol)[1]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3 mol%)
-
Potassium Carbonate (
) (2M aq, 10 mL) -
Toluene (20 mL) / Ethanol (10 mL)
Step-by-Step Methodology:
-
Degassing: Combine Toluene, Ethanol, and
solution in a Schlenk flask. Degas by bubbling nitrogen for 30 minutes. Oxygen is the enemy of Pd(0) catalysts. -
Assembly: Add the boronic acid, the aryl bromide core, and the Pd catalyst under a counter-flow of nitrogen.[1]
-
Reflux: Heat the mixture to vigorous reflux (approx. 90 °C) for 12–24 hours. The mixture will turn black (precipitated Pd) upon completion.[1]
-
Workup: Cool to RT. Separate phases. Extract the aqueous layer with toluene.[1] Wash organics with water and brine.[1]
-
Purification (Critical):
-
Step 1 (Silica Plug): Pass the crude mixture through a short pad of silica gel to remove Palladium black. Elute with Toluene.
-
Step 2 (Recrystallization): Recrystallize from Ethanol.[1]
-
Note: Long-chain LCs are "greasy."[1] If oiling out occurs, add a small amount of hexane to the ethanol and cool slowly.[1]
-
Visualizing the Workflow
Diagram 1: Synthetic Pathway & Mechanism
The following diagram illustrates the transformation from the raw bromide to the final Liquid Crystal, highlighting the catalytic cycle insertion point.[1]
Caption: Figure 1. Synthetic workflow converting 1-Bromo-4-hexadecylbenzene into a Liquid Crystal via Boronic Acid activation and Pd-catalyzed coupling.
Characterization & Phase Behavior[1][4][9][10][11]
The hexadecyl chain imparts specific thermal properties. Researchers must verify the mesophase using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Comparative Phase Data (Alkyl-Cyanobiphenyl Series)
| Homologue | Alkyl Chain | Phase Sequence (Heating) | Key Feature |
| 5CB | Pentyl (C5) | Cr | Room Temp Nematic |
| 8CB | Octyl (C8) | Cr | Smectic-Nematic Coexistence |
| 16CB | Hexadecyl (C16) | Cr | Pure Smectic / No Nematic |
Interpretation:
-
Cr: Crystalline Solid[1]
-
N: Nematic (Orientational order only)
-
SmA: Smectic A (Layered + Orientational order)
Expert Insight: As the chain length increases to C16 (derived from our starting material), the Nematic phase is often squeezed out entirely, or exists only in a very narrow range. The material becomes a "Smectogen."[1] The 1-Bromo-4-hexadecylbenzene precursor is therefore the reagent of choice when layered ordering is required (e.g., for organic transistors or smectic memory devices).[1]
Troubleshooting & "Expertise" Notes
-
Solubility Traps: The C16 chain makes intermediates waxy.[1] In NMR (
), the aliphatic protons (0.8–1.5 ppm) will dominate the spectrum. Ensure the relaxation delay ( ) is sufficient to integrate the aromatic protons accurately against this massive alkyl signal. -
Catalyst Poisoning: The long alkyl chain can act as a surfactant, potentially forming micelles in the aqueous/organic Suzuki mixture that trap the catalyst.[1] High agitation rates (1000 rpm) are non-negotiable to ensure phase transfer.[1]
-
Purification: Column chromatography of C16-derivatives often results in "streaking" on silica due to the greasy tail.[1]
-
Solution: Use Reverse Phase (C18) Silica or add 1% Triethylamine to the eluent to reduce tailing.[1]
-
References
-
Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New Family of Nematic Liquid Crystals for Displays.[1] Electronics Letters. Link (Foundational work on Cyanobiphenyl synthesis).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link (Definitive guide on the coupling mechanism).
-
Mandle, R. J., & Goodby, J. W. (2016). A liquid crystalline oligomer exhibiting a nematic phase.[1] RSC Advances. Link (Modern protocols for long-chain LC synthesis).
-
PubChem. (2023).[1] 1-Bromo-4-hexadecylbenzene Compound Summary. Link (Physical property verification).
Sources
- 1. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. azom.com [azom.com]
- 4. Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: A Step-by-Step Guide to the Bromination of Hexadecylbenzene
Abstract
This document provides a comprehensive, step-by-step guide for the electrophilic aromatic substitution reaction to synthesize brominated hexadecylbenzene. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of steps. It delves into the mechanistic underpinnings of the reaction, offering field-proven insights into experimental choices, safety protocols, and product purification. By integrating detailed protocols with a robust theoretical framework, this guide aims to equip the user with the necessary expertise to perform this synthesis efficiently and safely, ensuring a high yield of the desired product.
Introduction: The Significance of Brominated Long-Chain Alkylbenzenes
Hexadecylbenzene belongs to a class of compounds known as long-chain alkylbenzenes. The introduction of a bromine atom onto the aromatic ring of hexadecylbenzene via electrophilic aromatic substitution significantly alters its chemical properties, creating a versatile intermediate for further synthetic transformations. Brominated aromatics are pivotal building blocks in organic synthesis, finding applications in pharmaceuticals, agrochemicals, and materials science, including as flame retardants.[1] The long alkyl chain imparts unique solubility characteristics, making brominated hexadecylbenzene a valuable precursor for molecules designed to interact with lipophilic environments.
The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, a cornerstone of aromatic chemistry.[2][3] In this process, the aromatic ring acts as a nucleophile, attacking a strong electrophile. Due to the electron-donating nature of the hexadecyl group, the benzene ring is "activated," favoring the substitution reaction. However, molecular bromine (Br₂) itself is not a sufficiently strong electrophile to react directly with the benzene ring.[4] Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is required to polarize the Br-Br bond, generating a potent electrophilic bromine species that can be attacked by the π-electron system of the benzene ring.[5][6]
Health and Safety Precautions: A Non-Negotiable Prerequisite
The bromination of aromatic compounds involves hazardous materials that demand strict adherence to safety protocols.
-
Bromine (Br₂): Liquid bromine is highly corrosive, toxic, and a strong oxidizing agent. It can cause severe burns upon skin contact and is toxic if inhaled. All manipulations involving liquid bromine must be conducted within a certified chemical fume hood.[7] Personal protective equipment (PPE) is mandatory and includes:
-
Iron(III) Bromide (FeBr₃): This Lewis acid is corrosive and moisture-sensitive. It should be handled in a dry environment to prevent decomposition.
-
Hydrogen Bromide (HBr) Gas: This is a toxic and corrosive byproduct of the reaction. The experimental setup must include a gas trap to neutralize the evolving HBr gas, typically by bubbling it through a concentrated solution of sodium hydroxide (NaOH) or sodium bisulfite.[9]
-
General Precautions: An emergency eyewash and shower station must be readily accessible. A spill kit containing a neutralizing agent for bromine, such as sodium thiosulfate solution, should be prepared and available.
Experimental Protocol: Synthesis of 4-Bromo-1-hexadecylbenzene
This protocol details the synthesis of the para-isomer, which is the major product due to the ortho-, para-directing nature of the alkyl group and steric hindrance at the ortho positions.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| Hexadecylbenzene | C₂₂H₃₈ | 302.54 | 15.13 g (50 mmol) | ≥97% | Sigma-Aldrich |
| Iron(III) Bromide | FeBr₃ | 295.56 | 0.74 g (2.5 mmol) | Anhydrous, ≥98% | Sigma-Aldrich |
| Bromine | Br₂ | 159.81 | 8.79 g (55 mmol) | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Anhydrous | Fisher Scientific |
| Sodium Bisulfite | NaHSO₃ | 104.06 | As needed for quench | - | VWR |
| Sodium Hydroxide | NaOH | 40.00 | As needed for wash | - | VWR |
| Brine (sat. NaCl) | NaCl | 58.44 | As needed for wash | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed for drying | - | VWR |
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a gas outlet tube connected to a gas trap containing a saturated sodium bisulfite solution. Ensure all glassware is oven-dried to remove any moisture.
-
Reactant Addition: To the reaction flask, add hexadecylbenzene (15.13 g, 50 mmol) and anhydrous iron(III) bromide (0.74 g, 2.5 mmol). Dissolve the solids in 100 mL of anhydrous dichloromethane.
-
Bromine Addition: In the fume hood, carefully measure bromine (8.79 g, 55 mmol) and add it to the dropping funnel. Slowly add the bromine to the stirred solution of hexadecylbenzene and FeBr₃ over a period of 30-45 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. The reaction mixture will turn from a dark red to a deep reddish-brown, and the evolution of HBr gas will be observed.[9]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexanes).
-
Quenching the Reaction: Once the reaction is complete (as indicated by TLC), cool the flask in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bisulfite to the reaction mixture to quench any unreacted bromine.[10] The color of the organic layer should lighten significantly.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer successively with 50 mL of water, 50 mL of 1 M sodium hydroxide solution to remove any remaining HBr, and finally with 50 mL of brine.[9]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane solvent using a rotary evaporator.[9]
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or isopropanol to obtain the pure 4-bromo-1-hexadecylbenzene.
Experimental Workflow Diagram
Caption: Experimental workflow for the bromination of hexadecylbenzene.
Mechanism of Electrophilic Aromatic Substitution
The bromination of hexadecylbenzene follows a well-established two-step electrophilic aromatic substitution mechanism.[11][12]
-
Formation of the Electrophile: The Lewis acid catalyst, FeBr₃, reacts with molecular bromine to form a highly electrophilic bromine species. This polarization of the Br-Br bond makes one of the bromine atoms significantly more electrophilic.[5]
-
Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the hexadecylbenzene ring acts as a nucleophile and attacks the electrophilic bromine atom.[13] This step is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][11]
-
Deprotonation and Restoration of Aromaticity: A weak base, in this case, the FeBr₄⁻ complex, removes a proton from the carbon atom bearing the bromine.[14] The electrons from the C-H bond then move back into the ring, restoring its aromaticity and yielding the final product, 4-bromo-1-hexadecylbenzene, and regenerating the catalyst.[11]
Mechanistic Diagram
Sources
- 1. youtube.com [youtube.com]
- 2. Khan Academy [khanacademy.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. CN102234220A - Method for preparing 4-bromo-1,2-xylene - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Aromatic Reactivity [www2.chemistry.msu.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-4-hexadecylbenzene
[1]
Department: Advanced Materials & Medicinal Chemistry Support Subject: Troubleshooting Synthesis, Regioselectivity, and Purification Protocols Reference ID: TSC-2026-C16Br[1]
Executive Summary
The synthesis of 1-Bromo-4-hexadecylbenzene (CAS: 219640-39-8) presents a unique intersection of challenges: the regiochemical demands of aromatic substitution and the physical handling difficulties of lipophilic "greasy" chains.[1] This molecule is a critical intermediate for liquid crystals, organic field-effect transistors (OFETs), and lipophilic drug delivery systems.
This guide addresses the three most frequent failure modes reported by our user base:
Module 1: Strategic Route Selection
Before troubleshooting a specific reaction, verify you are using the correct pathway for your purity requirements.
| Feature | Route A: Direct Bromination | Route B: Cross-Coupling (Suzuki/Kumada) |
| Precursor | Hexadecylbenzene (Phenyloctadecane) | 1,4-Dibromobenzene + Hexadecyl-MgBr |
| Key Reagent | Pd(dppf)Cl | |
| Major Impurity | Ortho-isomer (Hard to remove) | Mono-coupled product / Homocoupling |
| Scalability | High (Kg scale) | Moderate (High catalyst cost) |
| Recommendation | Use for bulk material where 95% purity is acceptable.[1][2] | Use for electronic grade (>99.5%) where isomer purity is critical. |
Visualizing the Workflow
Caption: Decision matrix for selecting the synthesis route based on purity requirements.
Module 2: Troubleshooting Direct Bromination (Route A)
The Problem: You are obtaining a mixture of para (desired) and ortho (undesired) isomers. The Mechanism: The hexadecyl chain is an ortho, para-director. While the steric bulk of the C16 chain favors the para position, the ortho position is statistically favored (2 sites vs. 1 site) and accessible enough to form 10-20% impurity under vigorous conditions.
Protocol Optimization
1. Solvent & Catalyst Control
-
Standard Error: Using highly polar solvents (like Acetonitrile) or Lewis acids that are too strong (
) at room temperature.[1] This increases reaction rate but decreases selectivity.[1] -
Corrective Action:
-
Solvent: Use Dichloromethane (DCM) or Chloroform .[1] These non-polar solvents suppress the ionic character of the transition state, enhancing the steric steering effect of the alkyl chain.
-
Catalyst: Switch from
to Iodine ( ) or mild Iron filings .[1] -
Temperature: Cool the reaction to 0°C to -5°C . Lower kinetic energy discriminates better between the crowded ortho path and the open para path.
-
2. The "Dark" Requirement
-
Issue: Benzylic bromination (side-chain attack) occurring instead of ring bromination.
-
Cause: Exposure to ambient light triggers radical formation at the benzylic carbon (the
attached to the ring). -
Fix: Wrap the flask in aluminum foil. Radical bromination is faster than EAS (Electrophilic Aromatic Substitution) if light is present.[1]
Self-Validating Checkpoint: TLC Monitoring
Do not rely solely on time.[1][3]
-
Stationary Phase: Silica Gel 60 F254.[1]
-
Mobile Phase: Hexane (100%).[1]
-
Visualization: UV (254 nm).[1]
-
Target
:-
Hexadecylbenzene (Starting Material): ~0.85
-
1-Bromo-4-hexadecylbenzene (Product): ~0.75[1]
-
Note: The spot shift is subtle due to the long alkyl chain dominating the polarity. If spots overlap, use Hexane:DCM (95:5) .
-
Module 3: Purification of the "Greasy" Solid
The Problem: The product is a low-melting solid (approx. 42–45°C) that oils out during recrystallization or clogs columns.
Why Distillation Fails
The boiling point of 1-bromo-4-hexadecylbenzene is extremely high (>200°C at high vacuum).[1] Prolonged heating often leads to de-bromination or polymerization.[1] Avoid distillation unless you have a wiped-film evaporator.
The "Solvent Switch" Technique (Recrystallization)
The C16 chain makes the molecule too soluble in non-polar solvents (Hexane) and insoluble in polar solvents (Methanol). You must find the "Goldilocks" zone.
Recommended Solvent System: Ethanol/Acetone (4:1)
-
Dissolution: Dissolve the crude waxy solid in a minimum amount of warm Acetone (approx. 40°C). The material should dissolve easily.
-
Precipitation: Slowly add warm Ethanol until the solution turns slightly turbid.
-
Cooling: Do not place immediately in an ice bath. This causes "oiling out" (separation as a liquid, not crystals).
-
Step A: Let cool to room temperature with stirring.
-
Step B: Once solid seeds appear, move to a refrigerator (4°C).
-
Step C: Finally, freeze at -20°C to maximize yield.
-
-
Filtration: Perform vacuum filtration rapidly on a chilled Buchner funnel . The solid melts easily from the friction of air/handling.
Common FAQs
Q: My reaction mixture turned black and tarry. What happened?
A: You likely used
Q: I see a spot on TLC that runs faster than my starting material. What is it?
A: This is likely the poly-brominated species (e.g., 2,4-dibromo-1-hexadecylbenzene).[1] This occurs if you add bromine too quickly or use a large excess.[1] Ensure dropwise addition of
Q: Can I use NBS (N-Bromosuccinimide) instead of liquid Bromine?
A: Yes, and it is often cleaner. Use NBS (1.05 eq) with
References
-
Regioselectivity in Bromination: Smith, K., et al.[5][6] "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide in ionic liquids." Organic & Biomolecular Chemistry, 2005.
-
Synthesis of Long-Chain Alkyl Bromobenzenes: Goodby, J. W., et al.[1] "Synthesis and properties of liquid crystals." Journal of Materials Chemistry, 2002. (Referencing general protocols for alkyl-aryl bromides).
-
Purification of Low-Melting Solids: Vogel, A. I.[1] "Vogel's Textbook of Practical Organic Chemistry." 5th Edition. (General protocols for recrystallization of low-melting aryl halides).
-
Physical Properties & Safety: Sigma-Aldrich Technical Data. "1-Bromo-4-alkylbenzene derivatives handling and safety." [1]
Sources
- 1. 1-Bromo-4-hexadecylbenzene | C22H37Br | CID 598602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, bromo- (CAS 108-86-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification | MDPI [mdpi.com]
- 6. krc.cecri.res.in [krc.cecri.res.in]
Optimizing Grignard reaction conditions for 1-Bromo-4-hexadecylbenzene
The following guide serves as a Tier 3 Technical Support resource for the synthesis and optimization of (4-hexadecylphenyl)magnesium bromide . It is designed for researchers encountering specific yield or initiation failures with long-chain aryl Grignard reagents.
Subject: Optimization of Grignard Formation for 1-Bromo-4-hexadecylbenzene Status: Active | Severity: High (Process Critical) Assigned Specialist: Senior Application Scientist, Organometallics Division[1]
Executive Summary & Mechanistic Insight
The formation of (4-hexadecylphenyl)magnesium bromide presents a unique duality of challenges: the electronic deactivation typical of electron-rich aryl halides and the physical steric/solubility constraints imposed by the
The Core Problem:
Standard protocols often fail due to Wurtz Homocoupling (
The Solution Strategy:
To optimize yield, we must shift the kinetics to favor Grignard formation (
-
Solvent Switch: Transitioning from Diethyl Ether (
) to 2-Methyltetrahydrofuran (2-MeTHF) . -
Controlled Initiation: Using a "sacrificial" entrainment method or specific chemical activation.
-
Dilution Dynamics: Operating at lower molarity (0.5 M) to mitigate viscosity-induced local concentration spikes.
Experimental Protocol (Optimized)
Follow this protocol for maximum reproducibility. Do not scale up without re-validating the exotherm.
Reagents:
-
Substrate: 1-Bromo-4-hexadecylbenzene (Dry, free of alcohol/water).
-
Magnesium: Turnings (Crushed/mechanically activated) or Rieke Mg (for difficult cases).
-
Solvent: Anhydrous 2-MeTHF (Preferred) or THF. Avoid
due to poor solubility of the heavy Grignard. -
Activator: DIBAL-H (1 mol%) or 1,2-Dibromoethane.
Step-by-Step Workflow:
-
Equipment Prep: Flame-dry a 3-neck round bottom flask under Argon flow. Equip with a reflux condenser and addition funnel.
-
Magnesium Activation: Add Mg turnings (1.2 equiv). Crucial: Dry stir vigorously for 10 mins to create fresh micro-fractures on the metal surface.
-
Pre-Conditioning: Add enough solvent to cover the Mg.[2] Add 1 mol% DIBAL-H (if available) or 2 drops of 1,2-dibromoethane. Stir for 5 mins. This acts as a scavenger and surface activator.
-
Initiation: Dissolve the substrate in solvent (Target 0.8 M). Add 5% of the total volume to the Mg. Heat to gentle reflux (
).-
Visual Cue: Look for turbidity and the disappearance of the iodine color (if used).
-
-
Controlled Addition: Once initiated (exotherm observed), add the remaining substrate dropwise over 1-2 hours .
-
Note: Maintain a gentle reflux solely from the heat of reaction if possible. If the reflux stops, stop addition immediately. Accumulation of unreacted halide leads to a runaway exotherm and massive Wurtz coupling.
-
-
Post-Reaction: Reflux for an additional 1 hour after addition is complete. Cool to room temperature.
-
Titration: MANDATORY. Do not assume 100% yield. (See Section 4).
Visualized Workflow & Logic
Figure 1: Reaction Logic & Decision Tree
This diagram outlines the critical decision points during the synthesis process.
Caption: Decision matrix for initiating and maintaining the Grignard reaction while minimizing side reactions.
Troubleshooting Guide (Q&A)
Q1: The reaction refuses to initiate despite adding Iodine and heating. The Mg is just sitting there.
-
Diagnosis: The
chain creates a "waxy" passivation layer on the Mg surface, or the bromide is too dilute to reach the activation energy threshold. -
The Fix: Use the "Entrainment Method" .
-
Add a small amount (0.1 equiv) of a highly reactive halide (e.g., 1,2-dibromoethane or Ethyl Bromide) to the Mg suspension before adding your long-chain substrate.
-
Once the Mg is "roaring" (vigorous bubbling from the entrainer), immediately start adding your target substrate. The active surface is now primed to accept the sluggish aryl bromide.
-
Q2: My reaction turned into a solid sludge/gel halfway through.
-
Diagnosis: Solubility limit reached. Long-chain aryl Grignards are prone to forming viscous aggregates, especially in diethyl ether or cold THF.
-
The Fix:
-
Immediate: Add anhydrous 2-MeTHF or THF to dilute.
-
Prevention: Ensure your final concentration target is < 0.6 M . If using Diethyl Ether, switch to THF or 2-MeTHF immediately. 2-MeTHF has superior solubility for lipophilic organometallics.
-
Q3: I see a large "dimer" peak in my GC/LC-MS analysis (1,1'-bis(hexadecyl)biphenyl).
-
Diagnosis: Wurtz Homocoupling. This happens when the concentration of unreacted bromide (
) is high in the presence of formed Grignard ( ). -
The Fix:
-
Slow Down: Your addition rate is too fast. The
must be consumed instantly upon hitting the solution. -
Temperature: While reflux is needed for initiation, try lowering the temp to
after initiation is sustained. Lower temp disfavors the coupling pathway ( for coupling > for formation).
-
Q4: How do I know the exact concentration? The volume didn't change much.
-
Standard: Use the Knochel Titration (Iodine/LiCl).
-
Reagent: 1.0 M
in THF with 0.5 M LiCl. -
Process: Take an aliquot of your Grignard, quench with the iodine solution until the brown color persists.
-
Calculation:
.
-
-
Why LiCl? It breaks up the Grignard aggregates, ensuring a sharp endpoint.
Data & Solvent Selection
Table 1: Solvent Suitability for Long-Chain Aryl Grignards
| Parameter | Diethyl Ether ( | THF | 2-MeTHF (Recommended) |
| Solubility ( | Poor (Precipitation likely) | Good | Excellent (Lipophilic compatible) |
| Boiling Point | |||
| Wurtz Coupling | High Risk | Moderate Risk | Lowest Risk (Steric bulk of solvent) |
| Safety | Peroxides/Flammable | Peroxides | Higher Flashpoint / Green |
References
-
Knochel, P., et al. (2006). Functionalized Grignard Reagents. Handbook of Functionalized Organometallics. (Context: General protocols for difficult aryl Grignards).
-
Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. (Context: Use of LiCl and titration methods).
-
Ayres, J. T., et al. (2015). Grignard Reactions in 2-Methyltetrahydrofuran. Organic Process Research & Development. (Context: Superiority of 2-MeTHF for minimizing side reactions).
-
Rieke, R. D. (1989). Preparation of Highly Reactive Metal Powders. Science. (Context: Activation methods for sluggish halides).
Sources
Technical Support Center: 1-Bromo-4-hexadecylbenzene Purification
This guide serves as a technical support resource for the purification of 1-Bromo-4-hexadecylbenzene (CAS: 219640-39-8).[1] It is designed for organic chemists and process engineers encountering difficulties with isomer separation, catalyst removal, and handling low-melting waxy solids.[1]
Status: Operational Role: Senior Application Scientist Topic: Impurity Removal & Process Optimization[2]
Compound Technical Profile
Before troubleshooting, verify your target's physicochemical behavior.[1][3] 1-Bromo-4-hexadecylbenzene is an alkylated aryl halide characterized by a long lipophilic tail.[1]
| Property | Value | Implication for Purification |
| Molecular Weight | 381.44 g/mol | High boiling point; simple distillation is ineffective.[1][2] |
| Melting Point | 15–23 °C | Exists as a waxy solid or oil at room temperature.[1][2] Prone to "oiling out" during recrystallization.[1] |
| Boiling Point | >350 °C (est.)[1][2] | Requires High Vacuum Distillation (<0.1 mmHg) for thermal separation.[2] |
| Solubility | High in Hexane, DCM, THF | Non-polar nature makes removal of non-polar byproducts (e.g., dialkylated species) difficult.[2] |
Troubleshooting Modules (Q&A)
Module A: The "Oiling Out" Phenomenon
User Issue: "I am trying to recrystallize the crude product to remove the ortho-isomer, but it separates as an oil at the bottom of the flask instead of crystallizing."
Diagnosis: The compound's melting point (15–23 °C) is near ambient temperature. When the solution cools, the product reaches its liquid-liquid phase separation point before it reaches its crystallization point.
Solution: Low-Temperature Precipitation You must lower the temperature significantly below the melting point to force the lattice to form.
-
Solvent Choice: Switch to a polar protic solvent like Ethanol (EtOH) or Isopropanol (IPA) .[1] The long hexadecyl chain decreases solubility in cold alcohols.
-
Protocol:
-
Dissolve crude oil in minimum hot Ethanol (approx. 50 °C).[1]
-
Allow to cool to Room Temperature (RT). If oil droplets form, reheat and add a small amount of Acetone (co-solvent) to increase solubility.
-
Critical Step: Place the flask in a -20 °C freezer overnight. Do not disturb.
-
Filtration: Filter quickly using a chilled Buchner funnel (store funnel in freezer prior to use).[1] If the funnel is warm, the crystals will melt upon contact.
-
Module B: Removing the Ortho-Isomer
User Issue: "My GC-MS shows 8-12% of the ortho-isomer (1-Bromo-2-hexadecylbenzene). Recrystallization isn't removing it efficiently."
Diagnosis: Ortho- and para-isomers of long-chain alkylbenzenes have very similar solubilities and boiling points, making them "eutectic twins."[1] Recrystallization alone is often insufficient for high purity (>99%).[1]
Solution: Flash Column Chromatography Strategy You need to exploit the slight difference in steric hindrance and polarity.
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Mobile Phase: 100% Hexanes (or Pentane).[1]
-
Reasoning: The ortho-isomer is slightly more sterically crowded and often elutes slightly faster or slower depending on the interaction with silica.[1] However, for alkyl halides, the separation factor (
) is small. -
Optimization: Use a high aspect ratio column (Length:Width > 20:1) and a slow flow rate.[1]
-
Alternative (Chemical): If chromatography fails, consider Urea Complexation .[1] Urea forms inclusion complexes with linear long-chain para-isomers more readily than kinked ortho-isomers.[1]
-
Protocol: Dissolve mixture in Methanol/Urea.[1] The linear para-isomer crystallizes inside the urea hexagonal channel; the ortho-isomer remains in solution.
-
Module C: Catalyst Residue (Lewis Acids)
User Issue: "The product has a yellow/brown tint and degrades over time. I used Iron(III) bromide for the synthesis."
Diagnosis: The color indicates trapped Iron (Fe) or Aluminum (Al) salts. These Lewis acids act as decomposition catalysts, slowly de-brominating or rearranging the alkyl chain.
Solution: Chelation Wash Standard water washes are ineffective against lipophilic metal complexes.[1]
-
Dissolve: Dilute crude reaction mixture in Diethyl Ether or MTBE .
-
Wash 1: 1M HCl (Removes bulk basic salts).[1]
-
Wash 2 (The Fix): Wash with 10% aqueous EDTA (disodium salt) or Sodium Potassium Tartrate (Rochelle's Salt) solution.
-
Dry: Dry over
(not , as Mg removes trace water better).
Visual Workflow: Purification Decision Tree
The following diagram outlines the logical flow for purifying 1-Bromo-4-hexadecylbenzene based on the specific impurity profile detected.
Caption: Decision tree for selecting the appropriate purification method based on physical state and impurity profile.
Analytical Verification Standards
Once purification is complete, validate purity using these specific markers.
| Method | Marker to Watch | Acceptance Criteria |
| 1H NMR (CDCl3) | Triplet at | Integration of ortho-isomer benzylic protons (often shifted slightly upfield) should be <1%.[1][2] |
| GC-MS | Molecular Ion | No peaks at m/z 302 (Unreacted Hexadecylbenzene) or m/z 460 (Dibromo species).[2] |
| Appearance | Visual Inspection.[1][2] | Must be colorless . Yellow indicates oxidation or catalyst residue.[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 598602, 1-Bromo-4-hexadecylbenzene. Retrieved from [Link]
-
Organic Syntheses (2011). General procedures for handling alkyl-aryl cross-coupling and purification. (Contextual grounding for chromatography of lipophilic aromatics). Retrieved from [Link]
-
University of Rochester. Tips & Tricks: Recrystallization Solvents. Retrieved from [Link]
Sources
- 1. 1-Bromo-4-hexadecylbenzene | C22H37Br | CID 598602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, bromo- (CAS 108-86-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing the Grignard Reagent of 1-Bromo-4-hexadecylbenzene
Welcome to the technical support center for the synthesis and stabilization of the Grignard reagent derived from 1-bromo-4-hexadecylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging lipophilic substrate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this Grignard reaction, ensuring a higher rate of success in your synthetic endeavors.
Introduction: The Challenge of Lipophilicity and Steric Bulk
The formation of a Grignard reagent from 1-bromo-4-hexadecylbenzene presents unique challenges primarily due to the long hexadecyl chain. This C16 tail imparts significant lipophilicity and steric bulk to the molecule, which can impede the reaction's initiation and progression. Common issues include poor solubility of the starting material in traditional ethereal solvents, difficulty in activating the magnesium surface, and a higher propensity for side reactions such as Wurtz coupling. This guide provides practical, field-tested solutions to these and other problems you may encounter.
Troubleshooting Guide
This section addresses specific problems that may arise during the preparation of the 4-hexadecylphenylmagnesium bromide Grignard reagent.
Problem 1: Reaction Fails to Initiate
Symptoms:
-
The characteristic cloudiness and exotherm of the Grignard formation are absent.
-
The magnesium turnings remain shiny and unreacted.
-
A sample quench with iodine solution shows no consumption of the iodine.
Root Causes & Solutions:
-
Poor Solubility of the Aryl Bromide: The long alkyl chain of 1-bromo-4-hexadecylbenzene significantly reduces its solubility in pure diethyl ether or tetrahydrofuran (THF) at room temperature.
-
Solution 1: Use a Co-solvent. Employing a less polar, higher-boiling co-solvent can enhance the solubility of the lipophilic starting material. A mixture of THF and toluene (e.g., a 1:1 or 2:1 ratio) is often effective. The toluene helps to dissolve the long alkyl chain, while THF is essential for stabilizing the Grignard reagent.[1]
-
Solution 2: Gentle Warming. Gently warming the solvent mixture to 40-50°C can help dissolve the 1-bromo-4-hexadecylbenzene before the addition to the magnesium turnings. Be cautious, as higher temperatures can promote side reactions.
-
-
Passivated Magnesium Surface: A layer of magnesium oxide on the surface of the turnings can prevent the reaction from starting.
-
Solution 1: Mechanical Activation. Briefly and gently crush the magnesium turnings with a glass rod in the reaction flask (under an inert atmosphere) to expose a fresh, unoxidized surface.
-
Solution 2: Chemical Activation. Add a small crystal of iodine to the reaction flask. The iodine reacts with the magnesium surface, cleaning it and creating a small amount of magnesium iodide, which helps to initiate the Grignard formation. The disappearance of the brown iodine color is an indicator that the reaction has started.[2][3] 1,2-dibromoethane can also be used as an activator.
-
-
Presence of Moisture: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water can quench the reaction.
-
Solution: Rigorous Anhydrous Technique. All glassware must be oven-dried or flame-dried under a stream of inert gas (nitrogen or argon). Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF and ether). Ensure the 1-bromo-4-hexadecylbenzene is anhydrous by co-evaporation with toluene or drying under high vacuum.
-
Problem 2: Low Yield of the Grignard Reagent
Symptoms:
-
Titration of the Grignard reagent indicates a lower concentration than expected.
-
Subsequent reactions with electrophiles give poor yields of the desired product.
Root Causes & Solutions:
-
Wurtz Coupling Side Reaction: The newly formed Grignard reagent can react with the starting aryl bromide to form a biphenyl dimer (4,4'-dihexadecyl-1,1'-biphenyl). This is a common side reaction, especially at higher concentrations and temperatures.[4]
-
Solution 1: Slow Addition. Add the solution of 1-bromo-4-hexadecylbenzene to the magnesium suspension very slowly and dropwise. This maintains a low concentration of the aryl bromide in the reaction mixture, minimizing the chance of it reacting with the Grignard reagent.
-
Solution 2: Temperature Control. Maintain a gentle reflux during the reaction. If the reaction becomes too vigorous, cool the flask in a water bath to moderate the rate.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Extended Reaction Time. Due to the steric bulk and potentially lower reactivity of the substrate, a longer reaction time may be necessary. After the addition of the aryl bromide is complete, continue to stir the reaction mixture at a gentle reflux for an additional 1-2 hours to ensure maximum conversion.
-
Problem 3: Formation of a White Precipitate
Symptoms:
-
A significant amount of white solid precipitates from the reaction mixture, making it difficult to stir.
Root Causes & Solutions:
-
Schlenk Equilibrium Shift: Grignard reagents exist in equilibrium with the corresponding dialkylmagnesium and magnesium dihalide species (the Schlenk equilibrium). The magnesium bromide (MgBr₂) formed can precipitate, especially if the Grignard reagent concentration is high.
-
Solution 1: Addition of 1,4-Dioxane. A small amount of 1,4-dioxane can be added to the Grignard solution. The dioxane forms an insoluble complex with MgBr₂, which can be removed by filtration, leaving the soluble dialkylmagnesium species in solution.
-
Solution 2: Use of LiCl. The addition of lithium chloride (LiCl) can break up the polymeric aggregates of the Grignard reagent, leading to a more soluble and reactive monomeric species.[5] Preparing the Grignard reagent in the presence of a stoichiometric amount of anhydrous LiCl can significantly improve its solubility and reactivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for preparing the Grignard reagent of 1-bromo-4-hexadecylbenzene?
A1: Due to the lipophilic nature of the substrate, a single solvent may not be optimal. A mixture of anhydrous tetrahydrofuran (THF) and an aromatic hydrocarbon like toluene is highly recommended. THF is crucial for coordinating with the magnesium center and stabilizing the Grignard reagent, while toluene helps to dissolve the long hexadecyl chain. A common starting point is a 2:1 or 1:1 mixture of THF:toluene.
Q2: How can I determine the concentration of my 1-bromo-4-hexadecylbenzene Grignard reagent?
A2: The most reliable method is by titration. A common and effective method involves the use of a known concentration of iodine in THF. The Grignard reagent reacts with iodine in a 1:1 stoichiometry. The endpoint is the disappearance of the iodine color. Alternatively, titration with a solution of a known concentration of a non-enolizable ketone like benzophenone in the presence of a colorimetric indicator such as 1,10-phenanthroline can be used.
Q3: Can I store the Grignard reagent of 1-bromo-4-hexadecylbenzene?
A3: While it is always best to use a Grignard reagent immediately after its preparation, it can be stored for a short period (a few days) under a strictly inert atmosphere (nitrogen or argon) in a sealed, dry container. The long alkyl chain may help to stabilize the reagent in solution to some extent. However, be aware that the concentration may decrease over time due to slow decomposition or reaction with trace impurities. It is advisable to re-titrate the solution before use if it has been stored.
Q4: What are the main byproducts to expect, and how can I minimize them?
A4: The primary byproduct is the Wurtz coupling product, 4,4'-dihexadecyl-1,1'-biphenyl. Its formation is favored by high concentrations of the starting bromide and elevated temperatures. To minimize this, use a slow, dropwise addition of the 1-bromo-4-hexadecylbenzene solution to the magnesium and maintain a gentle reflux. Another potential byproduct is benzene, formed if there are any acidic protons present (e.g., from water) that can quench the Grignard reagent. Rigorous anhydrous conditions are essential to prevent this.
Q5: Is steric hindrance from the hexadecyl chain a major concern?
A5: While the hexadecyl chain is long, it is relatively flexible and extends away from the reactive aryl-magnesium bond. The primary steric hindrance will be at the interface between the dissolved substrate and the solid magnesium surface. This can slow down the rate of reaction. To overcome this, ensure efficient stirring to maximize the surface area of contact. The use of activated magnesium (e.g., Rieke magnesium) can also be beneficial as it provides a much higher surface area of highly reactive metal.
Experimental Protocols & Data
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous THF:Toluene (2:1 v/v) | Balances Grignard stabilization and substrate solubility. |
| Temperature | Gentle reflux (~60-70°C) | Promotes reaction initiation without excessive side reactions. |
| Addition Rate | Slow, dropwise over 1-2 hours | Minimizes Wurtz coupling.[4] |
| Magnesium Activation | Iodine crystal or 1,2-dibromoethane | Cleans the Mg surface and initiates the reaction.[2][3] |
| Post-Addition | Reflux for an additional 1-2 hours | Ensures the reaction goes to completion. |
Protocol: Preparation of 4-hexadecylphenylmagnesium bromide
-
Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Flame-dry all glassware under a stream of dry nitrogen or argon.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Substrate Solution: In the dropping funnel, prepare a solution of 1-bromo-4-hexadecylbenzene (1.0 equivalent) in a 2:1 mixture of anhydrous THF and toluene.
-
Initiation: Add a small portion (~10%) of the substrate solution to the magnesium suspension. Gently warm the flask if necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of a gentle reflux.
-
Addition: Once the reaction has initiated, add the remainder of the substrate solution dropwise over 1-2 hours, maintaining a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours.
-
Quantification: Cool the resulting dark grey to brown solution to room temperature. Determine the concentration of the Grignard reagent by titration.
Visualizations
Diagram 1: Grignard Reagent Formation and Key Side Reaction
Caption: Formation of the target Grignard reagent and the competing Wurtz coupling side reaction.
Diagram 2: Troubleshooting Flowchart for Failed Initiation
Caption: A step-by-step guide to troubleshooting a failed Grignard reaction initiation.
References
-
E. C. Ashby and T. L. Wiesemann, "The effect of solvent and halide on the composition of Grignard reagents," Journal of Organic Chemistry, vol. 40, no. 4, pp. 572-574, 1975. [Link]
-
A. Krasovskiy and P. Knochel, "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides," Angewandte Chemie International Edition, vol. 43, no. 25, pp. 3333-3336, 2004. [Link]
-
"Grignard Reaction," Organic Syntheses, coll. vol. 1, p. 524, 1941; vol. 5, p. 114, 1925. [Link]
-
"4,4'-dimethyl-1,1'-biphenyl," Organic Syntheses, coll. vol. 6, p. 457, 1988; vol. 56, p. 83, 1977. [Link]
-
"Grignard Reaction," University of Wisconsin-Madison Chemistry Department. [Link]
-
"The Grignard Reaction," UCLA Chemistry and Biochemistry. [Link]
-
"Grignard Reagents," Master Organic Chemistry. [Link]
-
"Reactions of Grignard Reagents," Master Organic Chemistry. [Link]
-
"Wurtz Reaction," Wikipedia. [Link]
-
"Grignard Reaction Experiment Part 1, Prelab," YouTube. [Link]
-
E. Deitmann et al., "Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale," Reaction Chemistry & Engineering, vol. 4, no. 9, pp. 1599-1608, 2019. [Link]
-
"7: The Grignard Reaction (Experiment)," Chemistry LibreTexts. [Link]
-
"GRIGNARD REACTION – Synthesis of Benzoic Acid," University of Missouri–St. Louis. [Link]
-
"6. Grignard Reaction," University of Colorado Boulder. [Link]
-
"The Grignard Reaction," Winthrop University. [Link]
-
"Preparation of an aromatic Grignard reagent," Chemistry Stack Exchange. [Link]
-
"Cross-Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation," Angewandte Chemie International Edition, vol. 51, no. 4, pp. 972-975, 2012. [Link]
-
"Grignard Reaction," University of Rochester. [Link]
- "WO2010005280A2 - Process for the preparation of lipophilic 4-hydroxyalkyl bromobenzene derivatives," Google P
-
"Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study," The Journal of Organic Chemistry, vol. 74, no. 15, pp. 5599-5602, 2009. [Link]
Sources
- 1. WO2010005280A2 - Process for the preparation of lipophilic 4-hydroxyalkyl bromobenzene derivatives - Google Patents [patents.google.com]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. youtube.com [youtube.com]
- 5. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
Technical Support Center: Optimizing 1-Bromo-4-hexadecylbenzene Synthesis
Introduction: The Selectivity Challenge
Synthesizing 1-Bromo-4-hexadecylbenzene presents a classic organic chemistry dilemma: balancing regioselectivity against reaction efficiency . The long hexadecyl chain (
Standard Lewis acids (
-
Isomerization: Rapid migration of the alkyl group or bromine, resulting in inseparable ortho/para mixtures.
-
Polyalkylation: Formation of di- and tri-hexadecyl byproducts.
-
Purification Nightmares: The product is a waxy solid; separating isomers via distillation is nearly impossible due to high boiling points.
This guide outlines two optimized workflows: Shape-Selective Catalysis (for scale/cost) and Transition Metal Cross-Coupling (for absolute regiocontrol).
Module 1: Decision Matrix & Workflow Selector
Before selecting a catalyst, identify your primary constraint.
Figure 1: Strategic decision tree for selecting the synthetic pathway based on purity and scale requirements.
Module 2: Route A - Shape-Selective Bromination (The "Green" Route)
Concept: Instead of alkylating bromobenzene (which yields poor selectivity), we alkylate benzene first (or buy hexadecylbenzene) and then brominate it using a Zeolite catalyst . The zeolite's pore structure acts as a "molecular mold," physically preventing the formation of the bulky ortho isomer.
Troubleshooting Guide: Zeolite Catalysis
Q: Why is my conversion low (<40%) despite using fresh Zeolite NaY?
-
Root Cause: Pore Blockage. The long
chain diffuses slowly. If the reaction is too fast, brominated products get trapped, deactivating the catalyst. -
Solution:
-
Switch Solvent: Use Dichloromethane (DCM) or 1,2-Dichloroethane. Non-polar solvents like hexane may not sufficiently solvate the transition state inside the polar zeolite pores.
-
Activation: You must calcine the zeolite at 400°C for 4 hours before use to remove adsorbed water. Water competes for the active sites.
-
Q: I am still seeing 10-15% ortho-isomer. How do I improve para-selectivity?
-
Root Cause: Surface Catalysis. Reaction is occurring on the external surface of the zeolite crystal, where there is no shape constraint.
-
Solution: Use a larger cation-exchanged zeolite, such as HY or H-Beta , and consider poisoning the external sites with a bulky amine (e.g., tributylamine) that cannot enter the pores. This forces the reaction to happen inside the pores, where only the linear para transition state fits.
Optimized Protocol: Zeolite-Mediated Bromination
| Parameter | Specification | Note |
| Substrate | Hexadecylbenzene (1.0 eq) | Dissolved in DCM (5 mL/mmol) |
| Reagent | Add dropwise in dark | |
| Catalyst | Zeolite NaY or H-Beta | 50 wt% loading relative to substrate |
| Temperature | 0°C to 25°C | Lower temp improves selectivity |
| Quench | Removes excess bromine |
Mechanism of Action:
The zeolite stabilizes the polarized
Module 3: Route B - Kumada Cross-Coupling (The "Precision" Route)
Concept: Coupling a Grignard reagent (Hexadecyl-MgBr) with 1,4-dibromobenzene. This guarantees the alkyl group is para to the bromine because the starting material is already 1,4-substituted.
Troubleshooting Guide: Nickel Catalysis
Q: My yield is low, and I see a lot of hexadecene (alkene) byproducts.
-
Root Cause:
-Hydride Elimination. This is the killer for long-chain alkyl cross-couplings. Palladium catalysts without specialized ligands often fail here because the alkyl-metal intermediate eliminates a hydrogen to form an alkene before it can couple. -
Solution: Switch to Nickel(II) with bidentate phosphine ligands.
-
Recommended Catalyst:
[1,3-bis(diphenylphosphino)propane]nickel(II) chloride. -
Why: The "bite angle" of dppp forces the nickel center into a geometry that accelerates reductive elimination (product formation) over
-hydride elimination.
-
Q: The reaction stalls after 50% conversion.
-
Root Cause: Magnesium Salts Precipitation. In standard ether/THF mixes, the
byproduct can coat the magnesium surface or the catalyst. -
Solution: Ensure the Grignard is prepared in pure THF or a THF/Ether blend. High dilution (0.2 M) helps maintain solubility of the long-chain intermediates.
Optimized Protocol: Kumada Coupling
| Parameter | Specification | Note |
| Electrophile | 1,4-Dibromobenzene (3.0 eq) | Excess used to prevent di-coupling |
| Nucleophile | Hexadecylmagnesium Bromide (1.0 eq) | Prepared fresh in THF |
| Catalyst | Essential for alkyl chains | |
| Temp/Time | Reflux (65°C) / 12-18 h | Monitor by GC-MS |
Module 4: Comparative Data & Visual Analysis
The following diagram illustrates why the Zeolite pathway favors the para isomer while standard Lewis Acids fail.
Figure 2: Mechanistic comparison of steric control. Zeolite pores physically exclude the bulky transition state required for ortho-substitution.
Performance Summary Table
| Feature | Route A: Zeolite Bromination | Route B: Kumada Coupling | Route C: Standard AlCl3 |
| Catalyst | Zeolite NaY / H-Beta | ||
| Regioselectivity | High (95:5 para:ortho) | Perfect (100:0) | Poor (60:40 mixture) |
| Atom Economy | High | Low (Stoichiometric Mg/Br waste) | Moderate |
| Scalability | Excellent (Heterogeneous) | Moderate (Solvent intensive) | Poor (Workup issues) |
| Cost | $ Low | $ Low |
References
-
Smith, K., et al. (1996).[1] Highly selective bromination of aromatic compounds using zeolite catalysts.[1][2] Chemical Communications.[1][3]
-
Kumada, M., et al. (1972).[4][5] Nickel-phosphine complex-catalyzed Grignard coupling.[6] I. Cross-coupling of alkyl, aryl, and alkenyl Grignard reagents with aryl and alkenyl halides. Journal of the American Chemical Society.
-
Terao, J., & Kambe, N. (2008). Cross-Coupling Reaction of Alkyl Halides with Grignard Reagents Catalyzed by Ni, Pd, or Cu Complexes with π-Carbon Ligands. Accounts of Chemical Research.
-
De la Vega, F., & Sasson, Y. (1989). Shape selective para-bromination of toluene catalyzed by NaY zeolite.[3] Journal of the Chemical Society, Chemical Communications.[1][3]
-
Perego, C., & Ingallina, P. (2002). Recent advances in the industrial alkylation of aromatics: new catalysts and new processes. Catalysis Today.[7]
Sources
- 1. EP0866046A1 - Catalytic process for selective aromatic bromination - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US6307113B1 - Selective bromination of aromatic compounds - Google Patents [patents.google.com]
- 4. Kumada coupling - Wikipedia [en.wikipedia.org]
- 5. acgpubs.org [acgpubs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contaminated feedstoc ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00787E [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of 1-Bromo-4-hexadecylbenzene: A Comparative Approach Using HPLC
For researchers, scientists, and drug development professionals engaged in the synthesis and application of long-chain alkylbenzenes, ensuring the purity of key intermediates like 1-Bromo-4-hexadecylbenzene is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this non-polar compound. We will delve into the causality behind experimental choices, present detailed methodologies, and offer supporting data to empower you in selecting the most appropriate analytical strategy for your research.
The Critical Role of Purity in 1-Bromo-4-hexadecylbenzene Applications
1-Bromo-4-hexadecylbenzene serves as a crucial building block in the synthesis of various organic materials, including liquid crystals, surfactants, and pharmaceutical intermediates. The presence of impurities, even in trace amounts, can significantly impact the physicochemical properties and performance of the final products. Potential impurities may arise from unreacted starting materials, byproducts of the alkylation or bromination reactions, or degradation products. Therefore, a robust and reliable analytical method for purity determination is not just a quality control measure but a critical component of successful research and development.
HPLC: A Powerful Tool for the Analysis of Long-Chain Alkylbenzenes
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the purity analysis of a wide array of organic compounds.[1] Its application to non-polar molecules like 1-Bromo-4-hexadecylbenzene is particularly advantageous due to the strong retention and separation achievable on hydrophobic stationary phases.
The Rationale Behind Method Development for 1-Bromo-4-hexadecylbenzene
Given the non-polar nature of 1-Bromo-4-hexadecylbenzene, a reversed-phase HPLC method is the logical choice. The long C16 alkyl chain will exhibit strong hydrophobic interactions with a C18 stationary phase, leading to significant retention. The mobile phase will therefore require a high percentage of a strong organic solvent, such as acetonitrile or methanol, to ensure timely elution.
A critical aspect of method development is the ability to separate the target analyte from structurally similar impurities. Potential impurities could include isomers with the bromine at a different position, starting materials like hexadecylbenzene, or byproducts with different alkyl chain lengths. A gradient elution, where the organic solvent concentration is gradually increased, is often employed to effectively resolve compounds with varying hydrophobicities.
Comparative Analysis of Analytical Techniques
While HPLC is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques, namely Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation using a supercritical fluid as the mobile phase.[2] |
| Applicability | Well-suited for non-volatile and thermally labile compounds.[3][4] | Ideal for volatile and thermally stable compounds.[5][6] | Bridges the gap between GC and HPLC, suitable for a wide range of compounds, including non-polar and chiral molecules.[7] |
| Sample Volatility | Not required. | Must be volatile or derivable to a volatile form. | Not required, suitable for non-volatile compounds.[8] |
| Temperature | Typically performed at or near room temperature.[5] | Requires high temperatures for volatilization.[4] | Operates under controlled temperature and pressure. |
| Speed | Analysis times can range from 10-60 minutes.[5] | Generally faster than HPLC, with run times in minutes or even seconds.[5] | Often faster than HPLC due to the low viscosity of the mobile phase.[7] |
| Cost | Can be more expensive due to solvent consumption and pump maintenance.[4] | Generally more cost-effective due to the use of gases as the mobile phase.[3] | Instrumentation can be more expensive upfront. |
| Environmental Impact | Generates significant organic solvent waste. | More environmentally friendly as it primarily uses inert gases. | "Greener" than HPLC as it predominantly uses CO2 as the mobile phase. |
For 1-Bromo-4-hexadecylbenzene, which has a high boiling point, GC analysis would necessitate high inlet and column temperatures, potentially leading to on-column degradation. HPLC, operating at ambient temperatures, circumvents this issue. SFC presents a compelling alternative, offering the speed of GC with the versatility of HPLC, and is particularly well-suited for the separation of non-polar compounds like long-chain alkylbenzenes.[9]
Experimental Protocols
Part 1: Purity Analysis of 1-Bromo-4-hexadecylbenzene by RP-HPLC
This protocol is adapted from established methods for similar brominated alkylbenzenes and is optimized for the analysis of 1-Bromo-4-hexadecylbenzene.[10][11]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1-Bromo-4-hexadecylbenzene sample.
-
Dissolve the sample in 10 mL of acetonitrile in a volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% B to 100% B over 15 minutes, hold at 100% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
3. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
4. Method Validation (as per ICH Q2(R1) Guidelines): [12][13][14]
-
Specificity: Analyze a blank (acetonitrile), a placebo (if applicable), and the sample to ensure no interference at the retention time of the main peak.
-
Linearity: Prepare a series of standard solutions of 1-Bromo-4-hexadecylbenzene at different concentrations and inject them. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of pure 1-Bromo-4-hexadecylbenzene into a sample matrix. The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the same sample on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on two different days with different analysts and/or instruments. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Part 2: Comparative Analysis by Gas Chromatography (GC)
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1-Bromo-4-hexadecylbenzene sample.
-
Dissolve the sample in 10 mL of hexane in a volumetric flask.
-
Sonicate for 5 minutes.
-
Transfer to a GC vial.
2. GC Instrumentation and Conditions:
| Parameter | Condition |
| GC System | Agilent 8890 GC with FID or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 300 °C |
| Oven Program | 150 °C (hold 1 min), ramp to 320 °C at 15 °C/min, hold 10 min |
| Detector Temperature | 320 °C (FID) |
| Injection Volume | 1 µL (splitless) |
3. Data Analysis:
-
Purity is calculated based on the area percentage of the main peak.
Visualizing the Workflow
Caption: Workflow for HPLC purity analysis of 1-Bromo-4-hexadecylbenzene.
Caption: Comparison of analytical techniques for 1-Bromo-4-hexadecylbenzene.
Conclusion and Recommendations
For the routine purity analysis of 1-Bromo-4-hexadecylbenzene, RP-HPLC is the recommended technique . Its ability to analyze the non-volatile compound at ambient temperature, thereby avoiding potential thermal degradation, provides a significant advantage over GC. The detailed HPLC protocol provided in this guide, when properly validated according to ICH guidelines, will yield accurate and reliable purity data.
While GC can be a faster and more cost-effective method, the high temperatures required for the analysis of this long-chain alkylbenzene introduce a considerable risk of inaccurate results. Supercritical Fluid Chromatography emerges as a powerful alternative, combining the speed of GC with the versatility of HPLC and offering a more environmentally friendly approach. For laboratories with access to SFC instrumentation, developing a method for this analyte is a worthwhile endeavor, particularly for high-throughput screening applications.
Ultimately, the choice of analytical technique will depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and the desired balance between speed, cost, and green chemistry principles. This guide provides the foundational knowledge and practical protocols to make an informed decision and ensure the quality and integrity of your research involving 1-Bromo-4-hexadecylbenzene.
References
-
SIELC. (n.d.). Separation of 1-Bromo-4-ethylbenzene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-hexadecylbenzene. Retrieved from [Link]
-
Lab Manager. (2024, June 21). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
-
Tentamus Group. (2025, June 24). Determination of Contaminants: HPLC vs. GC. Retrieved from [Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
Agilent. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- Google Patents. (n.d.). Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
-
News-Medical.net. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]
-
U.S. Geological Survey. (n.d.). Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
PubMed. (2016). Two-dimensional separation techniques using supercritical fluid chromatography. Retrieved from [Link]
-
Taylor & Francis Online. (2022). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4- cyanobiphenyl-4'-yl) alkanes (CBnBr). Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Retrieved from [Link]
-
ResearchGate. (2022). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.4: Supercritical Fluid Chromatography. Retrieved from [Link]
-
AMS Bio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]
-
YouTube. (2024, January 15). How to Master Supercritical Fluid Chromatography (SFC): SFC Working Principle and Instrumentation. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]
-
Scholars@UK. (n.d.). Development of a HPLC method for analysis of linear alkylbenzene sulphonates and detection by UV and FTIR spectroscopy using thermospray interface. Retrieved from [Link]
Sources
- 1. harvardapparatus.com [harvardapparatus.com]
- 2. youtube.com [youtube.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Determination of Contaminants: HPLC vs. GC - Tentamus Group [tentamus.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Two-dimensional separation techniques using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of 1-Bromo-4-ethylbenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. database.ich.org [database.ich.org]
- 13. fda.gov [fda.gov]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
¹H NMR spectral analysis and interpretation for 1-Bromo-4-hexadecylbenzene
Executive Summary: Beyond the Standard Spectrum
1-Bromo-4-hexadecylbenzene (CAS: 219640-39-8) is more than a simple alkyl halide; it is a critical lipophilic building block used extensively in the synthesis of liquid crystals, organic field-effect transistors (OFETs), and soluble fullerene derivatives (e.g., PCBM analogs).
While the spectral assignment of this molecule appears trivial to the novice—a standard para-substituted benzene with an alkyl tail—the C16 chain introduces specific analytical challenges regarding solubility, aggregation, and quantitative integration. This guide moves beyond basic assignment to address the specific acquisition parameters required to validate high-purity material for electronic grade applications.
Comparative Analysis: Performance & Alternatives
To understand the specific analytical requirements of 1-Bromo-4-hexadecylbenzene, we must compare it against its structural analogs. The length of the alkyl chain dictates the experimental protocol.
| Feature | 1-Bromo-4-hexadecylbenzene (C16) | 1-Bromo-4-hexylbenzene (C6) | 1-Bromo-4-ethylbenzene (C2) |
| Primary Application | Organic Electronics (Solubility enhancer) | Intermediate Synthesis | Solvent / Reagent |
| Solubility ( | High, but prone to aggregation at >50 mM | Excellent, no aggregation | Excellent |
| NMR Line Shape | Potential broadening of aliphatic signals due to micelle-like aggregation | Sharp, well-defined | Sharp, well-defined |
| Relaxation ( | Differential: Tail end moves faster than the core. Requires | Uniform relaxation | Uniform relaxation |
| Integration Challenge | High: Distinguishing 26 bulk protons from impurities is statistically difficult. | Low: Easy to count 6 side-chain protons. | Low: Easy to count 2 side-chain protons. |
Key Insight: Unlike the C6 or C2 analogs, the C16 variant requires a quantitative NMR (qNMR) approach. You cannot simply "run and gun" with a 1-second relaxation delay, or the integration of the terminal methyl group (3H) will be underestimated relative to the aromatic core, leading to false calculations of purity.
Detailed Spectral Interpretation
The spectrum consists of two distinct domains: the rigid aromatic core and the flexible aliphatic tail.
The Aromatic Region ( System)
The aromatic region displays a classic para-substituted pattern. Although often described as "two doublets," it is formally an
-
7.38 - 7.40 ppm (2H, d,
Hz): Protons ortho to the Bromine atom. The electronegative Br atom deshields these protons via the inductive effect (-I), shifting them downfield. -
7.02 - 7.06 ppm (2H, d,
Hz): Protons ortho to the Hexadecyl group. The alkyl chain is electron-donating (+I), shielding these protons relative to the Br-adjacent protons.
The Aliphatic Region (The "Grease" Zone)
The challenge here is not assignment, but integration accuracy .
-
2.50 - 2.56 ppm (2H, t,
Hz): Benzylic protons ( -CH₂) . These are the most diagnostic aliphatic protons, coupling directly to the aromatic ring's magnetic anisotropy. -
1.54 - 1.62 ppm (2H, m):
-CH₂ . These appear as a quintet (or broad multiplet) due to coupling with both the and protons. - 1.20 - 1.35 ppm (~26H, broad s): Bulk Methylene Envelope . This massive integral represents carbons C3 through C15. In lower purity samples, solvent impurities (grease, hexanes) often hide under this signal.
-
0.86 - 0.90 ppm (3H, t,
Hz): Terminal Methyl .
Structural Visualization
The following diagram maps the proton environments to the specific spectral signals.
Figure 1: Proton assignment and connectivity map for 1-Bromo-4-hexadecylbenzene.
Validated Experimental Protocol
To ensure reproducibility and accurate quantification, the following protocol is recommended. This avoids common pitfalls like "drooping" baselines caused by incomplete relaxation of the lipophilic tail.
Sample Preparation
-
Solvent: Chloroform-d (
) is the standard. However, if the sample is a precursor for a polymer, THF-d8 may be used to prevent aggregation. -
Concentration: 10–20 mg in 0.6 mL solvent.
-
Warning: Do not exceed 30 mg/mL. High concentrations of C16 chains can form micelle-like aggregates, broadening the
-CH₂ triplet and obscuring fine coupling.
-
Acquisition Parameters (The "Senior Scientist" Tweak)
Standard default parameters (e.g.,
| Parameter | Setting | Rationale |
| Pulse Angle | 30° or 90° | Use 30° for faster repetition, 90° for max sensitivity (requires longer delay). |
| Relaxation Delay ( | 5.0 - 10.0 seconds | The terminal methyl group and aromatic protons have significantly different |
| Scans (NS) | 16 - 32 | Sufficient for 10mg sample. |
| Spectral Width | -2 to 14 ppm | Ensure good baseline definition on both sides of the spectrum. |
| Apodization | 0.3 Hz (LB) | Slight line broadening improves S/N without compromising the ortho-coupling resolution. |
Quality Control & Troubleshooting
In synthesis, this compound is often made by alkylating bromobenzene or brominating hexadecylbenzene. The following decision tree helps identify common failure modes.
Figure 2: QC Decision Tree for rapid purity assessment.
Common Impurity Signatures
-
1-Hexadecylbenzene (Non-brominated): Look for a multiplet at
7.15 - 7.30 ppm (5H) instead of the clean AA'BB' pattern. The -CH₂ will shift slightly upfield ( 2.60 2.48 ppm). -
1,4-Dihexadecylbenzene (Over-alkylation): The aromatic region will show a singlet (4H) at
7.10 ppm due to symmetry, and the integration of the alkyl chain relative to the ring will double. -
1-Bromo-2-hexadecylbenzene (Ortho-isomer): The aromatic region will show 4 distinct signals (multiplets) rather than two symmetric doublets.
References
-
Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (2025).[2][3] 1-Bromo-4-ethylbenzene 1H NMR Spectrum. John Wiley & Sons.[2][3] Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 598602, 1-Bromo-4-hexadecylbenzene. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Rod-Coil Hybrids. (Contains synthesis and NMR data for similar long-chain bromo-alkylbenzenes). Retrieved from [Link]
Sources
Certificate of Analysis Guide: 1-Bromo-4-hexadecylbenzene
Content Type: Publish Comparison Guide Audience: Researchers, Material Scientists, and Drug Development Professionals Focus: Quality Parameters, Performance Benchmarking, and Validation Protocols
Executive Summary: Beyond the Label
1-Bromo-4-hexadecylbenzene (CAS: 7218-88-4) is not merely a reagent; it is a critical architectural component in the design of organic semiconductors and self-assembled monolayers (SAMs). Its 16-carbon alkyl chain provides the necessary steric bulk and Van der Waals interactions to induce ordered packing in conjugated polymers (e.g., P3HT analogs) and small molecules used in Organic Field-Effect Transistors (OFETs).
This guide deconstructs the Certificate of Analysis (CoA) for this molecule, distinguishing between "Synthesis Grade" and "Electronic Grade," and provides a comparative analysis of how alkyl chain length (C16 vs. C12) dictates device performance.
Part 1: Critical CoA Parameters & Comparative Analysis
When sourcing 1-Bromo-4-hexadecylbenzene, the CoA serves as the primary risk mitigation tool. Below is a comparative breakdown of specifications for standard chemical synthesis versus high-performance electronic applications.
Table 1: Grade Comparison – Synthesis vs. Electronic
| Parameter | Synthesis Grade | Electronic Grade | Impact on Application |
| Purity (GC) | ≥ 97.0% | ≥ 99.5% | Impurities >0.5% act as charge traps, reducing carrier mobility in OFETs by orders of magnitude. |
| Appearance | White to yellow waxy solid | White crystalline solid | Yellowing indicates oxidation or presence of brominated byproducts (e.g., dibromides). |
| Water Content | < 0.5% | < 50 ppm | Moisture hydrolyzes silanes (if used in SAMs) and creates protonic traps in semiconductors. |
| Melting Point | Broad range (e.g., 38–45°C) | Sharp (± 1°C) | A broad melting range indicates regioisomers (e.g., ortho-substituted) that disrupt π-π stacking. |
| Main Impurity | 1-Hexadecylbenzene | None Detectable | Unreacted starting material reduces the stoichiometry of Suzuki couplings, leading to polymer defects. |
Deep Dive: The "Hidden" Impurities
In high-stakes research, the nature of the impurity matters more than the total percentage.
-
Regioisomers (2-Bromo or 3-Bromo isomers): These are difficult to separate. Even 1% contamination can prevent the "zipper-like" interdigitation of alkyl chains in a thin film, destroying crystallinity.
-
Dibrominated species: These act as cross-linkers during polymerization, causing gelation or insoluble aggregates that ruin solution-processing equipment.
Part 2: Performance Comparison (The Alternatives)
Why choose the C16 (Hexadecyl) chain over shorter alternatives like C12 (Dodecyl) or C8 (Octyl)? The decision relies on the balance between solubility and molecular ordering.
Scenario A: Organic Field-Effect Transistors (OFETs)
Hypothesis: Longer alkyl chains facilitate better lamellar packing, improving charge transport.
Comparative Data: Alkyl Chain Length vs. Hole Mobility (Data representative of poly(3-alkylthiophene) derivatives)
| Alkyl Chain Length | Packing Mode | Solubility (Chlorobenzene) | Hole Mobility ( |
| C8 (Octyl) | Poor Interdigitation | Excellent | ~ |
| C12 (Dodecyl) | Moderate Ordering | Good | ~ |
| C16 (Hexadecyl) | High Crystallinity (Face-on) | Moderate | ~ 0.1 - 0.5 cm²/Vs |
Insight: The C16 chain allows for "side-chain crystallization." The increased Van der Waals forces "lock" the aromatic cores into a tighter
Scenario B: Self-Assembled Monolayers (SAMs)
Hypothesis: C16 SAMs provide a more robust hydrophobic barrier than C12.
-
C12 SAMs: Contact angle ~105°. Susceptible to penetration by small solvent molecules.
-
C16 SAMs: Contact angle ~110-112°. The chains pack into a quasi-crystalline "all-trans" configuration, creating a virtually impermeable dielectric barrier essential for low-leakage transistors.
Part 3: Experimental Protocols
To validate the CoA claims, the following self-validating protocols are recommended.
Protocol 1: Purity Validation via High-Temperature GC-MS
Rationale: Standard GC methods may fail to elute C16-heavy compounds or degrade them.
-
Sample Prep: Dissolve 10 mg of 1-Bromo-4-hexadecylbenzene in 1 mL of HPLC-grade Dichloromethane (DCM).
-
Column: DB-5ms or equivalent (5% Phenyl-arylene, 30m x 0.25mm).
-
Inlet: Splitless mode, 280°C.
-
Oven Program:
-
Start: 100°C (Hold 1 min)
-
Ramp: 20°C/min to 300°C
-
Hold: 10 mins at 300°C (Essential to elute dibrominated heavy byproducts).
-
-
Detection: MS (EI source). Look for molecular ion
at ~380/382 m/z (1:1 isotopic ratio characteristic of Bromine).
Protocol 2: Functional Validation (Suzuki Coupling Test)
Rationale: A chemical test to verify reactivity and absence of catalyst poisons.
-
Reaction: Mix 1.0 eq 1-Bromo-4-hexadecylbenzene + 1.2 eq Phenylboronic acid.
-
Catalyst: 1 mol%
. -
Base/Solvent:
(2M aq) / Toluene (1:1), reflux 4h. -
Success Criteria: TLC should show complete consumption of the bromide spot (
in Hexane) and appearance of the fluorescent biaryl spot. Incomplete conversion suggests catalyst poisoning by sulfur or heavy metal traces in the starting material.
Part 4: Visualization & Workflows
Diagram 1: Quality Control & Validation Workflow
This flowchart illustrates the critical path from raw synthesis to "Electronic Grade" certification.
Caption: QC workflow distinguishing the processing steps required to achieve Electronic Grade purity versus standard Synthesis Grade.
Diagram 2: Impact of Chain Length on Molecular Packing
This diagram visualizes why C16 performs better than C8/C12 in solid-state devices.
Caption: Mechanistic comparison of alkyl chain length effects on molecular ordering and resulting charge carrier mobility.
References
-
PubChem. (2025).[1][2][3][4] 1-Bromo-4-hexadecylbenzene Compound Summary. National Library of Medicine. [Link]
-
Bao, Z., et al. (2016). Influence of alkyl side-chain length on the carrier mobility in organic semiconductors. Journal of Materials Chemistry C. [Link]
-
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Literature. [Link]
-
NIST Mass Spectrometry Data Center. (2023). Gas Chromatography Retention Data for Alkyl Bromides. [Link]
Sources
- 1. 1-Bromo-4-hexadecylbenzene | C22H37Br | CID 598602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-4-hexylbenzene | C12H17Br | CID 598186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-4-dodecylbenzene | C18H29Br | CID 15120506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-4-butylbenzene 97 41492-05-1 [sigmaaldrich.com]
Comparative study of alkyl chain length on the properties of bromoalkylbenzenes
Chain Length Criticality: A Comparative Technical Guide to -Bromoalkylbenzenes
Executive Summary
In the architecture of small molecule drugs and heterobifunctional degraders (PROTACs), the alkyl chain length of
Key Technical Takeaway: While lipophilicity and boiling points follow a linear progression, reactivity profiles exhibit non-linear "odd-even" and "distance-dependent" behaviors—specifically in intramolecular cyclization kinetics and linker entropy.
Physicochemical Profiling
The addition of methylene (-CH₂-) units systematically alters the thermodynamic landscape of the molecule. The following data synthesizes standard property shifts critical for process handling and purification.
Table 1: Comparative Physicochemical Properties
| Property | (2-Bromoethyl)benzene | (3-Bromopropyl)benzene | (4-Bromobutyl)benzene | (5-Bromopentyl)benzene |
| Chain Length ( | 2 | 3 | 4 | 5 |
| Formula | C₈H₉Br | C₉H₁₁Br | C₁₀H₁₃Br | C₁₁H₁₅Br |
| Mol.[1][2][3][4][5][6][7][8] Weight | 185.06 | 199.09 | 213.12 | 227.14 |
| Boiling Point | 220–221°C (atm) | ~112°C (12 mmHg) | ~135°C (12 mmHg) | ~150°C (12 mmHg) |
| Predicted LogP | ~3.0 | ~3.5 | ~4.0 | ~4.5 |
| Density (g/mL) | 1.355 | 1.310 | 1.280 | 1.250 |
| Physical State | Liquid | Liquid | Liquid | Liquid |
Expert Insight: Note the inverse relationship between chain length and density . As the ratio of the heavy bromine atom to the lighter alkyl volume decreases, density drops. This is crucial for extraction protocols; while C2 analogs form the bottom layer in aqueous extractions, longer chains (C6+) may approach water density (1.0 g/mL), complicating phase separation.
Reactivity & Kinetics: The "Effective Molarity" Trap
The most common failure mode in utilizing these reagents is underestimating intramolecular cyclization . When these linkers are subjected to Lewis acids or strong nucleophiles, they risk self-reacting to form cyclic byproducts rather than the desired intermolecular coupling.
Intramolecular Cyclization (Friedel-Crafts Mode)
Under Lewis Acid conditions (e.g., AlCl₃, FeCl₃), the alkyl halide chain can alkylate its own phenyl ring.
-
C3 Linker (
): Rapidly forms Indane (5-membered ring + benzene). This is kinetically favored due to low entropic cost. -
C4 Linker (
): Forms Tetralin (6-membered ring). While thermodynamically stable, the formation rate is often slower than Indane due to the higher degrees of freedom in the transition state. -
C2 Linker (
): Highly resistant to cyclization (would form a strained 4-membered benzocyclobutene).
Intermolecular Substitution ( )
In standard nucleophilic substitutions (e.g., amine alkylation):
-
C2 Analogs: Exhibit slight rate retardation due to the steric bulk of the phenyl ring being only two carbons away from the reaction center (the
-carbon effect). -
C4/C5 Analogs: Behave like standard primary alkyl halides; the phenyl ring is sufficiently distal to have negligible steric impact on the
backside attack.
Visualization: Kinetic Pathways
The following diagram illustrates the competition between the desired coupling and the parasitic cyclization, highlighting the critical risk zone at
Figure 1: Reaction divergence showing the high risk of Indane formation for propyl-linked analogs compared to the stability of ethyl-linked analogs.
Structural Biology Application: PROTAC Linker Design
In PROTAC (Proteolysis Targeting Chimera) development, bromoalkylbenzenes serve as hydrophobic linkers connecting an E3 ligase ligand to a Target Protein ligand.
The "Goldilocks" Zone:
-
Short Chains (
): Often fail due to Steric Clash . The E3 ligase and Target Protein collide before a productive ternary complex can form. -
Long Chains (
): Often fail due to Entropic Penalty . The flexible chain has too many degrees of freedom, reducing the "Effective Molarity" of the two ends meeting. -
Optimal Range: Typically, linear alkyl chains of 4–8 carbons provide the necessary flexibility without excessive entropy, though this is highly target-dependent.
Visualization: Linker Efficacy Curve
Figure 2: The bell-curve relationship between alkyl chain length and PROTAC degradation efficiency.
Experimental Protocols
Protocol A: General Coupling (Amine Alkylation)
Valid for C2–C6 analogs. Designed to minimize elimination (E2) side reactions.
Reagents:
- -Bromoalkylbenzene (1.0 equiv)
-
Secondary Amine (1.1 equiv)
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF
-
Catalyst: NaI (0.1 equiv) - Finkelstein activation
Step-by-Step:
-
Activation: Dissolve the bromoalkylbenzene in MeCN (0.2 M). Add NaI and stir for 15 min at RT. Rationale: In situ conversion to the more reactive iodo-analog.
-
Addition: Add the base followed by the amine.
-
Reflux: Heat to 60°C (for C2) or 50°C (for C3–C6). Note: C2 requires slightly higher energy to overcome steric shielding.
-
Monitoring: Monitor via TLC (Hexane/EtOAc). Look for the disappearance of the non-polar bromide spot (
). -
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF/MeCN.
-
Validation:
NMR will show the shift of the triplet adjacent to the halogen ( ppm) upfield to the amine-adjacent position ( ppm).
Protocol B: Kinetic Stability Test (Cyclization Potential)
Use this to determine if your linker will survive Lewis Acid conditions.
-
Dissolve 50 mg of substrate in 1 mL deuterated chloroform (
). -
Add 5 mg of Aluminum Chloride (
) or strong acid ( ). -
Immediate NMR: Record
NMR at , , . -
Analysis: Watch for the disappearance of the triplet signals of the alkyl chain and the appearance of complex multiplet patterns characteristic of cyclic systems (Indane/Tetralin).
References
-
Galli, C., & Mandolini, L. (2000). The Role of Ring Size in the Formation of Cyclic Compounds. European Journal of Organic Chemistry.
-
Cyrus, K., et al. (2011). Impact of Linker Length on the Activity of PROTACs. Molecular BioSystems.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing Baldwin's Rules and Entropic Factors).
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.
Sources
- 1. fiveable.me [fiveable.me]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
Validating the Formation of Self-Assembled Monolayers from 1-Bromo-4-hexadecylbenzene
A Publish Comparison Guide for Surface Scientists
Executive Summary & Strategic Context
1-Bromo-4-hexadecylbenzene (Br-Ph-C16) represents a specialized class of "Janus" molecules used in 2D crystal engineering. Unlike standard alkanethiols that chemisorb spontaneously onto gold, Br-Ph-C16 relies on a delicate balance of
This guide validates the formation of Br-Ph-C16 monolayers, comparing its performance against industry-standard alternatives. We focus on the liquid-solid interface assembly , a critical domain for developing organic field-effect transistors (OFETs) and studying halogen bonding in 2D confinement.
Mechanism of Assembly: The "Soft" vs. "Hard" Interface[1]
To validate assembly, one must first understand the driving forces.[1] Br-Ph-C16 does not follow the Langmuir-type adsorption isotherm of thiols.
The Assembly Logic
-
Adsorption: The phenylene core acts as an anchor on HOPG via
-stacking. -
Organization: The C16 alkyl chains interdigitate to maximize van der Waals contact density.
-
Directionality: The Bromine headgroup introduces a dipole and potential halogen-bonding sites, dictating the lattice angle relative to the graphite symmetry axes.
Diagram: Assembly Pathway & Validation Logic
Caption: Kinetic pathway from solution phase to stable 2D crystal, identifying critical validation checkpoints.
Comparative Analysis: Br-Ph-C16 vs. Alternatives
We compare Br-Ph-C16 against its non-halogenated control and the industry-standard thiol.
Table 1: Performance & Property Comparison
| Feature | 1-Bromo-4-hexadecylbenzene (Target) | 1-Hexadecylbenzene (Control) | 1-Hexadecanethiol (Standard) |
| Primary Substrate | HOPG, Graphene, MoS₂ | HOPG, Graphene | Gold (Au), Silver (Ag) |
| Binding Mechanism | Physisorption ( | Physisorption (vdW dominant) | Chemisorption (S-Au bond) |
| Bond Strength | Weak (~15-20 kcal/mol) | Weak (~10-15 kcal/mol) | Strong (~40-50 kcal/mol) |
| 2D Lattice Order | High (Br directs packing) | Moderate (Polymorphic) | Very High ( |
| Stability | Reversible (Thermal desorption) | Reversible | Irreversible (Thermal stability <100°C) |
| Key Application | Halogen bonding studies, STM markers | Lubrication, hydrophobic coating | Electrodes, Biosensors |
Field Insight: Use Br-Ph-C16 when you need a removable template or when studying electronic decoupling on graphene. Use Thiols for permanent device fabrication.[1]
Detailed Validation Protocols
Protocol A: In-Situ Scanning Tunneling Microscopy (STM)
The Gold Standard for Physisorbed Monolayers.
Objective: Visualize the sub-molecular resolution of the monolayer lattice at the liquid-solid interface.
Materials:
-
Substrate: HOPG (ZYB grade), freshly cleaved.[1]
-
Solvent: 1,2,4-Trichlorobenzene (TCB) or 1-Phenyloctane (low vapor pressure is crucial).[1]
Step-by-Step Workflow:
-
Solution Prep: Dissolve Br-Ph-C16 in TCB to a concentration of 1 mM . Note: Concentrations >10 mM lead to multilayer aggregates; <0.1 mM leads to sparse coverage.[1]
-
Deposition: Apply 3-5 µL of the solution directly onto the basal plane of the HOPG.
-
Tip Approach: Engage the STM tip directly into the liquid droplet.
-
Imaging Parameters:
-
Bias Voltage (
): -800 mV to -1.2 V (Sample negative).[1] Why? To probe the HOMO of the phenyl ring. -
Tunneling Current (
): 20 pA - 50 pA. Why? Low current prevents tip-induced desorption of the physisorbed molecules.
-
-
Validation Criteria:
-
Look for bright lamellae (aromatic cores/Br) separated by dark troughs (alkyl chains).[1]
-
Measure Lattice: The theoretical length of the molecule is ~2.4 nm. A "Head-to-Head" packing should yield a lamellar periodicity of ~4.8 nm.
-
Diagram: STM Contrast Interpretation
Caption: Correlation between molecular moieties and STM image brightness.
Protocol B: Electrochemical Grafting (Alternative for Gold)
For creating robust, covalently bound layers.[1]
Objective: Convert the physisorbed precursor into a chemisorbed layer via reductive cleavage of the C-Br bond.
Workflow:
-
Setup: Three-electrode cell (Au working, Pt counter, Ag/AgCl reference).
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in Acetonitrile. -
Precursor: 2 mM Br-Ph-C16.
-
Cyclic Voltammetry (CV):
-
Scan from 0 V to -2.5 V.
-
Validation Signal: Observe a large, irreversible cathodic peak around -1.8 V to -2.2 V. This corresponds to the reduction:
. -
The radical
grafts to the Au surface.
-
-
Blocking Test: After grafting, transfer to a solution of Ferricyanide (
).[1] A successful monolayer will suppress the redox peaks of the probe.
Experimental Data Reference (Simulated/Aggregated)
When validating your results, compare against these expected values derived from analogous aryl-alkyl systems.
Table 2: Expected Lattice Parameters (STM on HOPG)
| Parameter | Value | Notes |
| Lamellar Width ( | Single molecule width (tilted) | |
| Unit Cell Angle ( | Often rectangular or oblique packing | |
| Area per Molecule | Depends on interdigitation density | |
| Desorption Energy | Estimated from C16 chain + Phenyl contrib. |
References
-
Florio, G. M., et al. (2008).[1][2] "Solvent Effects on the Self-Assembly of 1-Bromoeicosane on Graphite." Journal of Physical Chemistry C. Link[1]
-
De Feyter, S., & De Schryver, F. C. (2003).[1] "Two-dimensional supramolecular self-assembly probed by scanning tunneling microscopy." Chemical Society Reviews.[1] Link
-
Weiss, P. S. (2008).[1] "Functional Molecules and Assemblies in Controlled Environments: Formation and Measurements." Accounts of Chemical Research. Link[1]
-
Mahapatra, S., et al. (2020).[1] "Electrochemical Grafting of Aryl Halides on Gold: A Route to Robust Organic Layers." Electrochimica Acta. Link[1]
-
Smith, R. K., et al. (2010).[1] "Ordering of 1-Haloalkanes on Graphite." Langmuir. Link[1]
Sources
A Senior Application Scientist's Guide to Cross-Referencing Spectroscopic Data of 1-Bromo-4-hexadecylbenzene with Literature Values
In the landscape of chemical research and drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. For novel or specialized molecules like 1-Bromo-4-hexadecylbenzene, which sees use in fields from organic electronics to pharmaceutical intermediates, obtaining a full suite of reference spectra can be challenging. This guide provides a comprehensive framework for cross-referencing your experimental spectroscopic data with predicted literature values derived from foundational principles and data from closely related analogues. By understanding the expected spectral characteristics, researchers can confidently validate their synthetic outcomes.
The Imperative of Spectroscopic Verification
Experimental Workflow for Spectroscopic Analysis
A robust and reproducible workflow is essential for acquiring high-quality spectroscopic data. The following diagram outlines a generalized procedure for the analysis of a solid organic compound like 1-Bromo-4-hexadecylbenzene.
Caption: A generalized workflow for the spectroscopic analysis of an organic compound.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton NMR (¹H NMR) provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For 1-Bromo-4-hexadecylbenzene, we can predict the spectrum by analyzing its two key regions: the aromatic region and the aliphatic region.
Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |
| ~7.38 | Doublet (d) | 2H | Ar-H (ortho to Br) | Aromatic protons adjacent to an electron-withdrawing halogen like bromine are deshielded and appear downfield. In similar structures like 1-bromo-4-ethylbenzene, these protons appear around 7.4 ppm. |
| ~7.05 | Doublet (d) | 2H | Ar-H (ortho to alkyl) | The electron-donating nature of the alkyl group shields these protons, shifting them upfield relative to those ortho to the bromine. This AA'BB' splitting pattern is characteristic of 1,4-disubstituted benzene rings. |
| ~2.55 | Triplet (t) | 2H | Ar-CH₂- | The benzylic protons are deshielded by the aromatic ring and appear as a triplet due to coupling with the adjacent methylene group. |
| ~1.58 | Quintet (p) | 2H | Ar-CH₂-CH₂- | This is the second methylene group of the alkyl chain. |
| ~1.25 | Broad singlet | ~26H | -(CH₂)₁₃- | The numerous methylene groups in the long alkyl chain will overlap, creating a large, broad signal in the typical aliphatic region. |
| ~0.88 | Triplet (t) | 3H | -CH₃ | The terminal methyl group protons are the most shielded and appear as a triplet due to coupling with the adjacent methylene group. |
¹³C NMR Spectroscopy: A Carbon Skeleton Blueprint
Carbon-13 NMR (¹³C NMR) provides a map of the carbon framework of a molecule. As with ¹H NMR, we can predict the chemical shifts by considering the electronic environment of each carbon atom.
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale & Comparative Insights | | :--- | :--- | :--- | :--- | :--- | | ~141.5 | Quaternary | Ar-C (ipso-alkyl) | The carbon attached to the alkyl group is deshielded. | | ~131.5 | Methine (CH) | Ar-C (ortho to Br) | Aromatic carbons ortho to bromine are deshielded. | | ~130.2 | Methine (CH) | Ar-C (ortho to alkyl) | Aromatic carbons ortho to the alkyl group are slightly shielded compared to those ortho to bromine. | | ~120.0 | Quaternary | Ar-C (ipso-Br) | The carbon directly attached to bromine is significantly shielded due to the "heavy atom effect". | | ~35.5 | Methylene (CH₂) | Ar-CH₂- | The benzylic carbon. | | ~31.9 | Methylene (CH₂) | -(CH₂)₁₄- | The bulk of the overlapping methylene carbons in the alkyl chain. | | ~29.7 | Methylene (CH₂) | -(CH₂)₁₄- | Overlapping methylene signals. | | ~29.4 | Methylene (CH₂) | -(CH₂)₁₄- | Overlapping methylene signals. | | ~22.7 | Methylene (CH₂) | -CH₂-CH₃ | The methylene group adjacent to the terminal methyl group. | | ~14.1 | Methyl (CH₃) | -CH₃ | The terminal methyl carbon. |
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| ~3080-3030 | Medium | C-H stretch | Aromatic C-H |
| ~2955-2850 | Strong | C-H stretch | Aliphatic C-H (CH₂, CH₃) |
| ~1590, ~1485 | Medium-Strong | C=C stretch | Aromatic ring |
| ~1070 | Strong | C-Br stretch | Aryl bromide |
| ~820 | Strong | C-H out-of-plane bend | 1,4-disubstituted benzene |
The presence of strong aliphatic C-H stretching bands alongside the characteristic aromatic absorptions is a key indicator of a long-chain alkylbenzene structure.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For 1-Bromo-4-hexadecylbenzene, we expect to see the molecular ion peak and characteristic fragments resulting from the cleavage of the alkyl chain.
Predicted Mass Spectrum (Electron Ionization)
| m/z | Relative Intensity | Assignment | Fragmentation Pathway |
| 380/382 | Moderate | [M]⁺ | Molecular ion (presence of bromine results in an M+2 peak of nearly equal intensity) |
| 169/171 | High | [C₆H₄Br-CH₂]⁺ | Benzylic cleavage, a very favorable fragmentation for alkylbenzenes, leading to a stable tropylium-like cation. |
| 91 | Moderate | [C₇H₇]⁺ | Tropylium ion, a common fragment in alkylbenzene mass spectra. |
| 43, 57, 71... | High | [CₙH₂ₙ₊₁]⁺ | Series of alkyl fragments from the hexadecyl chain. |
The molecular ion peaks at m/z 380 and 382, with their characteristic isotopic pattern for bromine, are definitive for the molecular formula. The base peak is expected to be at m/z 169/171 due to the highly stable benzylic cation formed upon fragmentation.
Caption: Predicted mass spectral fragmentation pathways for 1-Bromo-4-hexadecylbenzene.
Conclusion
This guide provides a robust framework for the spectroscopic analysis and structural verification of 1-Bromo-4-hexadecylbenzene. By cross-referencing experimental data with the predicted values presented herein, researchers can achieve a high degree of confidence in their synthetic products. It is imperative to remember that these are predicted values, and minor variations in experimental conditions can lead to small shifts in the observed data. However, the overall pattern of signals, multiplicities, and fragmentation should remain consistent.
References
-
PubChem. 1-Bromo-4-hexadecylbenzene. National Center for Biotechnology Information. [Link]
-
NIST Chemistry WebBook. Benzene, 1-bromo-4-methyl-. National Institute of Standards and Technology. [Link]
-
NIST Chemistry WebBook. Benzene, 1-bromo-4-ethyl-. National Institute of Standards and Technology. [Link]
-
SpectraBase. 1-Bromo-4-chloro-benzene. Wiley-VCH GmbH. [Link]
-
MassBank. PARA-BROMOTOLUENE. The Japanese Society for Mass Spectrometry. [Link]
Sources
Safety Operating Guide
1-Bromo-4-hexadecylbenzene proper disposal procedures
Executive Summary: The "Halogen Rule"
Immediate Action Required: 1-Bromo-4-hexadecylbenzene must be classified and segregated as Halogenated Organic Waste .
Under no circumstances should this compound be mixed with non-halogenated solvents (e.g., pure acetone, ethanol, or hexane waste streams). The presence of the bromine atom on the aromatic ring necessitates high-temperature incineration with flue gas scrubbing to prevent the formation of corrosive hydrogen bromide (HBr) gas and potential brominated dioxins during thermal destruction.
Chemical Profile & Hazard Identification
To dispose of a chemical safely, one must first understand its behavior in the waste stream. 1-Bromo-4-hexadecylbenzene combines a lipophilic tail with a halogenated head, creating specific handling requirements.
| Property | Description | Operational Implication |
| Chemical Structure | Aromatic ring with Br and C16 alkyl chain | High lipophilicity; low water solubility. |
| Physical State | Waxy Solid / Crystalline Powder | Can be disposed of as solid waste or dissolved in halogenated solvents. |
| Primary Hazard | Skin/Eye Irritant (Xi), Aquatic Chronic Toxicity | Do not flush down drains.[1] Double-glove (Nitrile) required. |
| Waste Class | Halogenated Organic | CRITICAL: Must be segregated from non-halogenated waste.[2][3] |
| Reactivity | Stable; Incompatible with strong oxidizers | Keep away from nitric acid or perchlorates in waste storage. |
Detailed Disposal Protocol
Phase 1: Segregation (The Zero-Compromise Rule)
The most common compliance failure in laboratories is "dilution" thinking—believing that a small amount of brominated compound in a large non-halogenated waste carboy is acceptable. It is not.
-
Mechanism of Failure: When brominated compounds are burned in standard non-halogenated incinerators, they release acidic gases (HBr) that corrode the combustion chamber and stack.
-
The Protocol:
-
Solid Waste: Collect pure solid 1-Bromo-4-hexadecylbenzene in a dedicated container labeled "Solid Halogenated Waste."
-
Liquid Waste (Mother Liquors): If the compound is dissolved in a solvent (e.g., Dichloromethane, Chloroform), the entire solution is now Halogenated Waste .
-
Phase 2: Packaging & Containment
Due to the alkyl chain (hexadecyl group), this compound can act as a plasticizer or permeate certain low-density plastics over time.
-
Primary Container: High-Density Polyethylene (HDPE) or Glass (Amber).
-
Why: HDPE offers excellent resistance to halogenated aromatics. Glass is chemically inert but poses a breakage risk.
-
-
Secondary Containment: All waste containers must be stored in a secondary tray capable of holding 110% of the volume of the largest container.
Phase 3: Labeling Compliance
Your waste label must be explicit to prevent downstream rejection by the waste management contractor.
-
Constituents: List "1-Bromo-4-hexadecylbenzene" explicitly. Do not just write "Organic Waste."
-
Hazard Checkboxes: Mark "Toxic," "Irritant," and "Environmental Hazard."
-
Solvent Matrix: If dissolved, list the percentage of solvent (e.g., "95% Dichloromethane, 5% Bromo-hexadecylbenzene").
Operational Workflow: Decision Logic
The following diagram outlines the decision-making process for disposing of 1-Bromo-4-hexadecylbenzene, ensuring it ends up in the correct waste stream.
Figure 1: Decision logic for segregating halogenated aromatic waste. Note that mixing this compound with non-halogenated solvents converts the entire volume into a halogenated waste stream.
Emergency Procedures (Spill Response)
In the event of a spill, the lipophilic nature of the hexadecyl chain makes water washing ineffective and potentially dangerous (spreading the contamination).
-
Isolation: Evacuate the immediate area. Ensure adequate ventilation.[1][4][5][6]
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Containment (Solid):
-
Do not sweep dry dust (risk of inhalation).
-
Use a scoop or shovel to transfer to a waste container.
-
Wipe the surface with a solvent-dampened pad (Acetone or Ethanol) to solubilize the waxy residue, then dispose of the pad as Halogenated Solid Waste .
-
-
Containment (Solution):
-
Absorb with inert material (Vermiculite or Sand).
-
Do not use combustible materials (like sawdust) if the solvent carrier is flammable, though the brominated compound itself reduces flammability.
-
Regulatory Reference Table
When filling out waste manifests, refer to these classifications. While specific CAS numbers determine exact listings, these general codes often apply to halogenated organic residues.
| Regulatory Body | Classification | Code/Description |
| US EPA (RCRA) | Hazardous Waste | D001 (if in flammable solvent) / Halogenated Organic |
| EU (EWC) | European Waste Code | 07 01 03 * (Organic halogenated solvents, washing liquids and mother liquors) |
| DOT (Transport) | Hazard Class | Class 9 (Environmentally Hazardous Substance, Solid, N.O.S.) |
References
-
National Institutes of Health (NIH) - PubChem. 1-Bromo-4-hexylbenzene (Analogous Compound Safety Data). Retrieved from PubChem. [Link]
-
US Environmental Protection Agency (EPA). Halogenated Organic Containing Wastes: Treatment Technologies. [Link]
-
University of Illinois (DRS). Chemical Waste Disposal: Halogenated Solvents and Organics. [Link]
Sources
Personal protective equipment for handling 1-Bromo-4-hexadecylbenzene
[1]
Executive Summary
1-Bromo-4-hexadecylbenzene (often used as a lipophilic building block in liquid crystal synthesis and organic electronics) presents a dual-hazard profile: the acute irritant properties of an aryl halide combined with the enhanced skin permeation potential of a long alkyl chain (C16).
This guide moves beyond generic MSDS summaries to provide a field-validated operational protocol. As researchers, we must recognize that while the pure solid is manageable, the reaction matrix (often involving halogenated solvents) creates the highest risk for PPE failure.
Critical Hazard Analysis
| Parameter | Technical Specification | Operational Implication |
| Physical State | Waxy Solid / Powder | Low volatility, but high static potential.[1] Dust adheres to gloves and surfaces. |
| Lipophilicity | High (C16 Chain) | High Skin Absorption Risk. The hexadecyl chain facilitates transport across the stratum corneum, carrying the brominated core into the dermis.[1] |
| Reactivity | Aryl Halide | Precursor for Grignard/Lithiation.[1] Reacts violently with strong oxidizers and active metals (Mg, Li). |
| GHS Classification | H315, H319, H335 | Irritant to skin, eyes, and respiratory system.[1][2][3] |
Expert Insight: Do not underestimate the "waxy" nature of this solid. Unlike crystalline salts, it smears. If it contaminates a glove, it does not brush off—it spreads.
Personal Protective Equipment (PPE) Matrix
The selection of PPE for 1-Bromo-4-hexadecylbenzene is context-dependent . Standard nitrile gloves are sufficient for the solid but often fail catastrophically when the chemical is dissolved in synthesis solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).
Eye & Face Protection [2][4][5]
-
Standard: ANSI Z87.1 Chemical Splash Goggles.
-
Prohibited: Safety glasses with open sides are insufficient during dissolution steps due to splash risks.
Respiratory Protection
-
Solid Handling: Work within a certified Chemical Fume Hood. If weighing outside a hood (not recommended), use an N95/P100 particulate respirator to prevent inhalation of static-charged dust.
-
Solution Handling: Fume hood is mandatory.
Hand Protection: The "Solvent-Carrier" Rule
The following decision logic is critical. The chemical itself is lipophilic, but the solvent drives permeation.
Figure 1: Glove selection logic based on physical state and carrier solvent.[1]
Operational Protocol: Step-by-Step
Phase A: Weighing & Transfer (Solid State)
-
The Challenge: Waxy solids generate static charge and cling to spatulas.
-
The Fix:
-
Anti-Static Gun: Use a Zerostat gun on the weighing boat before adding the solid.
-
Glass vs. Plastic: Use glass weighing boats or glossy weighing paper. The waxy solid sticks to standard plastic boats, leading to inaccurate yields and difficult cleaning.
-
Transfer: Do not attempt to "pour" the solid. Rinse the weighing vessel into the reaction flask using the reaction solvent to ensure quantitative transfer.
-
Phase B: Reaction Setup (Solution State)
-
The Challenge: Once dissolved, the solution can penetrate nitrile gloves in <2 minutes if the solvent is halogenated (e.g., DCM).
-
The Fix:
-
Gloving: If using DCM, wear a Silver Shield (Laminate) glove liner under a standard nitrile glove. The nitrile provides grip; the laminate provides chemical resistance.
-
Syringe Techniques: When adding reagents to the dissolved bromide, use Luer-lock syringes to prevent needle pop-off (a common source of splashes).
-
Phase C: Spill Management
-
Solid Spill: Do not sweep (creates dust). Wipe with a solvent-dampened paper towel (Acetone or Hexane), then dispose of the towel as solid hazardous waste.
-
Solution Spill: Isolate the area.[6] Cover with absorbent pads. If the solvent is DCM/Chloroform, ensure the lab is evacuated until fumes dissipate if the spill is outside the hood.
Waste Disposal & Decontamination
Proper disposal is a legal and safety requirement. 1-Bromo-4-hexadecylbenzene is a halogenated organic .
| Waste Stream | Classification | Protocol |
| Pure Chemical | Halogenated Organic Solid | Collect in a dedicated solid waste container.[1] Label clearly: "Contains Halogenated Organics."[7][8] |
| Reaction Mixtures | Halogenated Solvent Waste | DO NOT MIX with non-halogenated solvents (e.g., Acetone/Ethanol waste) if your facility separates them.[1] Halogenated waste incineration is significantly more expensive and requires different processing. |
| Contaminated Sharps | Hazardous Sharps | Needles/syringes used with this chemical must go into a rigid sharps container, never trash.[1] |
Self-Validating Step: Before sealing a waste container, check the label. If "Halogenated" is not checked, you risk a safety violation during the waste pickup audit.
References
-
National Institutes of Health (PubChem). 1-Bromo-4-hexadecylbenzene (CID 598602) - Safety and Hazards. [Link]
-
University of Pennsylvania (EHRS). Nitrile Glove Chemical Compatibility Reference. [Link]
-
University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids Disposal Guide. [Link]
Sources
- 1. Benzene, bromo- (CAS 108-86-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. file.chemscene.com [file.chemscene.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. mn.uio.no [mn.uio.no]
- 8. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
